4-Chloro-1,2,5-oxadiazol-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3O/c3-1-2(4)6-7-5-1/h(H2,4,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBYATNCGKNFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 4-Chloro-1,2,5-oxadiazol-3-amine
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-1,2,5-oxadiazol-3-amine
Executive Summary
This technical guide provides a comprehensive overview of the available scientific literature regarding the physicochemical properties of this compound. Despite extensive searches of chemical databases and scientific literature, no specific experimental or computationally predicted data for this compound could be located. This suggests that the compound may be novel, has not been synthesized, or is not yet characterized in publicly accessible literature.
This guide will instead focus on providing available data for structurally related compounds, specifically other substituted 1,2,5-oxadiazol-3-amine (aminofurazan) derivatives. This information may serve as a valuable reference point for researchers interested in the synthesis and characterization of the target compound.
Introduction to 1,2,5-Oxadiazoles (Furazans)
The 1,2,5-oxadiazole, or furazan, ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Furazan and its derivatives are an important class of compounds in medicinal chemistry and materials science due to their diverse biological activities and energetic properties. The introduction of different substituents onto the furazan ring can significantly modulate its physicochemical and biological properties.
Data on Structurally Related Compounds
Due to the absence of specific data for this compound, this section presents a summary of physicochemical properties for related aminofurazan derivatives. It is crucial to note that these values are not directly transferable to the target compound but can offer general insights into the expected properties of this chemical class.
Table 1: Physicochemical Properties of Selected 1,2,5-Oxadiazole Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | logP | pKa | Solubility |
| 4-[chloro(nitroso)methylidene]-1,2,5-oxadiazol-3-amine | 147085-13-0 | C₃H₃ClN₄O₂ | 162.53 | Not Available | 398.0 ± 52.0 (Predicted)[1] | Not Available | 9.19 ± 0.70 (Predicted) | DMSO: ≥ 48 mg/mL |
| 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine | 21741-98-0 | C₈H₆ClN₃O | 195.61 | Not Available | Not Available | Not Available | Not Available | Not Available |
Note: The data for 4-[chloro(nitroso)methylidene]-1,2,5-oxadiazol-3-amine is based on predicted values and should be interpreted with caution.
Synthesis and Characterization of Substituted Aminofurazans
While a specific protocol for this compound is unavailable, general synthetic strategies for substituted aminofurazans often involve the cyclization of α-amino amidoximes or the chemical modification of pre-existing furazan rings.
General Synthetic Workflow for Aminofurazans
The synthesis of aminofurazans can often be conceptualized through a generalized workflow. The following diagram illustrates a potential synthetic pathway, which would require experimental validation for the specific target compound.
Caption: A potential synthetic pathway to this compound.
Experimental Protocols for Related Compounds
Detailed experimental protocols for the synthesis of various substituted aminofurazans can be found in the chemical literature. Researchers attempting to synthesize this compound should consult these resources to adapt methodologies. Key considerations would include the choice of starting materials, chlorinating agents, and reaction conditions to achieve the desired substitution pattern.
Reactivity and Stability
The reactivity of the 1,2,5-oxadiazole ring is influenced by its substituents. The presence of an amino group generally increases the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, the chloro substituent is an electron-withdrawing group, which would decrease the ring's electron density and potentially influence its stability and reactivity towards nucleophiles. The interplay of these two groups on the furazan ring in this compound would dictate its specific chemical behavior.
Biological Activity and Signaling Pathways
Many aminofurazan derivatives have been investigated for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The specific biological profile of this compound remains to be determined. Should this compound be synthesized and screened, its activity could be influenced by the electronic and steric properties of the chloro and amino substituents, which affect binding to biological targets.
Conclusion and Future Directions
This technical guide highlights the current lack of specific data for this compound. The information provided on related compounds offers a starting point for researchers interested in this molecule. Future work should focus on the successful synthesis and thorough characterization of this compound to determine its physicochemical properties, reactivity, and potential biological activities. Such studies would be a valuable contribution to the field of medicinal and materials chemistry.
References
In-depth Technical Guide: 4-Chloro-1,2,5-oxadiazol-3-amine and a Closely Related Analogue
As a comprehensive alternative, this guide provides a detailed technical overview of a closely related and well-documented compound: 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine . This analogue shares the core 1,2,5-oxadiazol-3-amine structure with a chloro-substituted phenyl group, making it a relevant subject for researchers, scientists, and drug development professionals.
Identification and Properties of 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine
This section summarizes the key identifiers and physicochemical properties of 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine.
| Property | Value | Reference |
| CAS Number | 21741-98-0 | |
| Molecular Formula | C₈H₆ClN₃O | |
| Molecular Weight | 195.61 g/mol | |
| IUPAC Name | 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine | |
| Synonyms | 3-Amino-4-(4-chlorophenyl)furazan | |
| Appearance | Solid (form may vary) | |
| Purity | Typically ≥95% (commercial grade) |
Synthesis and Characterization
While specific, detailed experimental protocols for the synthesis of 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine are not extensively published in readily accessible literature, the synthesis of similar 1,2,5-oxadiazole (furazan) derivatives often involves the cyclization of α-dioximes or related precursors.
A general synthetic approach for related oxadiazole derivatives is outlined below. This serves as an illustrative example of the chemical principles that could be involved.
Illustrative Synthetic Pathway for Oxadiazole Derivatives
Caption: Generalized synthetic route to substituted 1,2,5-oxadiazoles.
Potential Applications in Drug Development
The 1,2,5-oxadiazole ring system is a recognized scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in various biological interactions. Derivatives of 1,2,5-oxadiazole have been investigated for a range of therapeutic applications.
General Biological Activities of Oxadiazole Derivatives
The broader class of oxadiazoles has been explored for various pharmacological activities, indicating the potential research avenues for compounds like 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine.
Caption: Reported biological activities of various oxadiazole derivatives.
Experimental Data and Protocols
Detailed, publicly available experimental data such as NMR, IR, and mass spectrometry for 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine is limited. Researchers interested in this compound would likely need to perform their own analytical characterization upon synthesis or acquisition from a commercial supplier.
General Experimental Workflow for Compound Characterization
For a novel or sparsely characterized compound, a typical experimental workflow for structural confirmation and purity assessment is outlined below.
Caption: Standard workflow for the characterization of a chemical compound.
Conclusion
While the specific compound of interest, 4-Chloro-1,2,5-oxadiazol-3-amine, remains elusive in the current body of scientific literature, this guide provides a thorough examination of a closely related analogue, 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine. The information presented on its identification, potential synthetic routes, and the broader context of the biological activities of oxadiazole derivatives offers a valuable resource for researchers in the field of medicinal chemistry and drug development. Further investigation into the synthesis and biological evaluation of this compound would be necessary to fully elucidate its properties and potential applications.
The Multifaceted Biological Activities of 1,2,5-Oxadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,5-oxadiazole scaffold, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the core biological activities of 1,2,5-oxadiazole derivatives, with a focus on their anticancer, immunomodulatory, and neuroprotective properties. The content herein is supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Anticancer Activity: Targeting Key Cellular Processes
A significant body of research has highlighted the potent antiproliferative effects of 1,2,5-oxadiazole derivatives against a range of human cancer cell lines. These compounds exert their anticancer activity through various mechanisms, most notably through the inhibition of critical enzymes involved in DNA replication and repair.
Inhibition of Topoisomerases
Several 1,2,5-oxadiazole derivatives have been identified as inhibitors of topoisomerase I and II, enzymes that play a crucial role in managing DNA topology during replication, transcription, and recombination.[1] By inhibiting these enzymes, the derivatives can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.[1]
Quantitative Data: Antiproliferative and Topoisomerase II Inhibitory Activity
| Compound/Derivative | Cancer Cell Line | Activity (GI₅₀/IC₅₀, µM) | Reference |
| MD77 (1) | HCT-116 | - | [2] |
| Derivative 4 | HCT-116 | - | [2] |
| MD77 (1) | HeLa | - | [2] |
| Derivative 4 | HeLa | - | [2] |
| Derivative 4 | MCF-7 | 8.50 | [2][3] |
| Derivative 4 | MDA-MB 468 | 10.59 | [2][3] |
| MD77 (1) | MeT-5A (non-tumorigenic) | 9.3 | [3] |
| Derivative 4 | MeT-5A (non-tumorigenic) | 7.3 | [3] |
| Topoisomerase II Inhibition | Concentration (µM) | Result | Reference |
| Compounds 1, 2, and 4 | 100 | Complete enzyme inhibition | [3] |
Experimental Protocol: Topoisomerase-Mediated DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Materials:
-
Supercoiled pBR322 plasmid DNA
-
Human recombinant topoisomerase IIα
-
Reaction buffer
-
Stop buffer (5% SDS, 0.125% bromophenol blue, 25% glycerol)
-
Proteinase K
-
1% Agarose gel
-
Test compounds (1,2,5-oxadiazole derivatives)
Procedure:
-
Incubate 0.25 μg of supercoiled pBR322 plasmid DNA with 1 unit of topoisomerase IIα and the test compound at various concentrations.
-
The reaction is carried out in 20 μl of reaction buffer at 37°C for 60 minutes.
-
Stop the reaction by adding 4 μl of stop buffer and 50 μg/ml proteinase K.
-
Incubate the mixture for an additional 30 minutes at 37°C.
-
Separate the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form.[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, HeLa)
-
96-well plates
-
Culture medium
-
Test compounds (1,2,5-oxadiazole derivatives) dissolved in DMSO
-
MTT solution (0.5 mg/ml)
-
DMSO
Procedure:
-
Seed cells into 96-well plates and allow them to adhere overnight.
-
Add various concentrations of the test compounds to the wells and incubate for 48 hours.
-
Add 10% v/v of MTT solution to each well and incubate at 37°C for 3 hours.
-
Remove the medium and add 100 μl of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells.[2] The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values are then calculated.
Immunomodulatory Activity: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
IDO1 is a key enzyme in the kynurenine pathway that catabolizes the essential amino acid L-tryptophan.[4] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby promoting immune tolerance and allowing cancer cells to evade the immune system.[5] Certain 1,2,5-oxadiazole-3-carboximidamide derivatives have been identified as potent inhibitors of IDO1, making them attractive candidates for cancer immunotherapy.
Quantitative Data: IDO1 Inhibitory Activity
| Compound | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) | Reference |
| Epacadostat (Reference) | - | - | [4] |
| 13a | 49.37 | 12.34 | [4] |
| 13b | 52.12 | 14.34 | [4] |
Experimental Protocol: IDO1 Inhibitory Activity Assay (General Principles)
This assay measures the ability of a compound to inhibit the enzymatic activity of IDO1.
Principle: The assay quantifies the product of the IDO1-catalyzed reaction, N-formylkynurenine, or its subsequent product, kynurenine. The inhibition is determined by the reduction in product formation in the presence of the test compound. This can be measured using various detection methods, including HPLC or fluorescence-based assays.[6][7]
Key Components:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Cofactors and reducing agents (e.g., ascorbic acid, methylene blue)
-
Test compounds (1,2,5-oxadiazole derivatives)
-
Detection system (e.g., HPLC-DAD, fluorogenic developer)
General Procedure:
-
Pre-incubate the IDO1 enzyme with the test compound.
-
Initiate the enzymatic reaction by adding L-tryptophan and necessary cofactors.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Measure the amount of kynurenine or a related product formed.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[6][7]
Neuroprotective Activity: The Role of Nitric Oxide (NO) Donation
Furoxans, which are N-oxide derivatives of 1,2,5-oxadiazoles, are known to act as nitric oxide (NO) donors. NO is a crucial signaling molecule in the central nervous system, involved in processes like neurotransmission, synaptic plasticity, and cerebral blood flow. The neuroprotective effects of furoxans are linked to their ability to release NO, which can activate the soluble guanylyl cyclase (sGC) signaling pathway.
The NO/sGC/CREB Signaling Pathway
The release of NO from furoxan derivatives activates sGC, leading to an increase in cyclic guanosine monophosphate (cGMP). cGMP, in turn, can activate protein kinase G (PKG), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival and synaptic plasticity, such as brain-derived neurotrophic factor (BDNF). This pathway is implicated in the neuroprotective and procognitive effects observed with some furoxan derivatives.[8]
Experimental Protocol: Griess Assay for Nitric Oxide Release (General Principles)
The Griess assay is a colorimetric method used to quantify nitrite, a stable and quantifiable breakdown product of NO in aqueous solutions.
Principle: The assay involves a two-step diazotization reaction in which sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound that can be measured spectrophotometrically.
General Procedure:
-
Incubate the furoxan derivative in a suitable buffer, often in the presence of a thiol-containing compound to facilitate NO release.
-
At specific time points, take aliquots of the solution.
-
Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution) to the aliquots.
-
After a short incubation period, measure the absorbance at approximately 540 nm.
-
The amount of nitrite, and thus the amount of NO released, is determined by comparing the absorbance to a standard curve of sodium nitrite.
Synthesis of 1,2,5-Oxadiazole Derivatives
A common method for the synthesis of 1,2,5-oxadiazoles involves the cyclization of α-dioximes. For instance, 1,1'-carbonyldiimidazole can induce the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding bisoximes at ambient temperature.[1] Another approach involves the base-catalyzed substitution reaction of chloro-nitrobenzo[c][4][5][6]oxadiazole with aminophenylboronic acid pinacol ester to yield substituted amine-linked derivatives.[9]
Conclusion
The 1,2,5-oxadiazole core represents a versatile scaffold for the design and development of new therapeutic agents. Derivatives of this heterocycle have demonstrated significant potential as anticancer, immunomodulatory, and neuroprotective agents. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the rich pharmacology of this promising class of compounds. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead candidates.
References
- 1. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives | Anticancer Research [ar.iiarjournals.org]
- 4. Design, Synthesis and Biological Evaluation of Novel 1,2,5-Oxadiazol-3- Carboximidamide Derivatives as Indoleamine 2, 3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Chloro-1,2,5-oxadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1,2,5-oxadiazol-3-amine, also known as 3-amino-4-chlorofurazan, is a small heterocyclic compound belonging to the furazan (1,2,5-oxadiazole) family. While extensive literature specifically detailing this molecule is limited, the broader class of furazan and its N-oxide counterpart, furoxan, have garnered significant interest in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of this compound, drawing upon available data and the well-established chemistry of analogous compounds to detail its synthesis, properties, reactivity, and potential applications.
The 1,2,5-oxadiazole ring is a unique pharmacophore, and its derivatives have been explored for a range of biological activities.[1] The presence of both an amino group and a reactive chloro group on the furazan ring makes this compound a versatile synthon for the creation of more complex molecules with potential applications in drug discovery and as energetic materials.[3][4]
Physicochemical Properties
Quantitative data for this compound is not extensively reported. The following table summarizes key physicochemical properties, with some values being estimates based on closely related compounds and computational models.
| Property | Value | Source/Method |
| Molecular Formula | C₂H₂ClN₃O | - |
| Molecular Weight | 119.51 g/mol | - |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | Inferred from related compounds |
| pKa | Not reported | - |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthesis could involve the diazotization of one of the amino groups of 3,4-diaminofurazan, followed by a Sandmeyer-type reaction to introduce the chloro group.
Caption: Proposed synthesis of this compound from 3,4-diaminofurazan.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
3,4-Diaminofurazan
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3,4-diaminofurazan in concentrated hydrochloric acid, maintaining the temperature at 0-5 °C with an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. The temperature should be strictly maintained below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt intermediate.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl/HCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours until the gas evolution ceases.
-
Work-up and Purification: Extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product may be further purified by column chromatography or recrystallization.
Characterization: The final product should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the presence of the amino protons.
-
¹³C NMR: To identify the carbon atoms of the furazan ring.
-
IR Spectroscopy: To detect the characteristic vibrational frequencies of the amino group and the C=N and N-O bonds of the furazan ring.
-
Mass Spectrometry: To determine the molecular weight and isotopic pattern due to the chlorine atom.
Reactivity and Potential Transformations
The bifunctional nature of this compound makes it a valuable intermediate for further chemical modifications. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the chloro group is susceptible to nucleophilic aromatic substitution.
Caption: Potential chemical transformations of this compound.
These reactions open up pathways to a wide array of derivatives with potentially interesting biological and material properties. For instance, nucleophilic substitution of the chlorine atom can be used to introduce various functional groups, thereby modulating the molecule's pharmacological profile.
Potential Applications in Drug Discovery and Materials Science
While direct biological data for this compound is not available, the 1,2,5-oxadiazole scaffold is present in a number of compounds with interesting pharmacological activities.
-
Enzyme Inhibition: Derivatives of 1,2,5-oxadiazole have been investigated as inhibitors of various enzymes. The structural features of this compound could serve as a starting point for the design of novel enzyme inhibitors.
-
Anticancer and Antimicrobial Agents: The broader oxadiazole class of compounds has shown promise as anticancer and antimicrobial agents. The reactivity of the chloro and amino groups allows for the synthesis of a library of derivatives for screening against various cancer cell lines and microbial strains.
-
Energetic Materials: Furazan-based compounds are known for their high nitrogen content and are used in the development of energetic materials.[3][4] The title compound could serve as a precursor for the synthesis of novel high-energy density materials.
The following workflow illustrates a potential drug discovery process starting from this compound.
Caption: A potential workflow for drug discovery utilizing this compound.
Conclusion
This compound represents a promising but underexplored chemical entity. Its synthesis is achievable through established furazan chemistry, and its bifunctional nature makes it a versatile building block for the synthesis of a diverse range of derivatives. While direct experimental data is limited, the known biological activities of related oxadiazoles suggest that this compound and its derivatives could be valuable in the fields of medicinal chemistry and materials science. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its full potential.
References
- 1. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]
- 4. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry-chemists.com [chemistry-chemists.com]
Potential Pharmacological Profile of 4-Chloro-1,2,5-oxadiazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct pharmacological data for 4-Chloro-1,2,5-oxadiazol-3-amine is limited in publicly available literature. This guide infers a potential pharmacological profile based on the biological activities of structurally related 1,2,5-oxadiazole (furazan) derivatives. The information presented herein should be considered as a starting point for further investigation.
Introduction
The 1,2,5-oxadiazole (furazan) ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Derivatives of this scaffold have been explored for various therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. This technical guide aims to provide a comprehensive overview of the potential pharmacological profile of this compound by examining the structure-activity relationships (SAR) and pharmacological data of its close analogues.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is provided below. These properties are crucial for understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
| Property | Value |
| Molecular Formula | C₂H₂ClN₃O |
| Molecular Weight | 119.51 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Exact Mass | 118.98354 g/mol |
| Topological Polar Surface Area | 67.9 Ų |
| Heavy Atom Count | 7 |
Data predicted using computational models.
Potential Biological Activities and Quantitative Data of Analogues
Antiplasmodial Activity of 4-Aryl-3-acylamino-1,2,5-oxadiazole Derivatives
A study investigating the antiplasmodial activity of N-[4-(Aryl)-1,2,5-oxadiazol-3-yl]benzamide derivatives against Plasmodium falciparum (PfNF54, chloroquine-sensitive strain) revealed potent activity. The core structure involves acylation of the 3-amino group and substitution at the 4-position with various aryl groups.
| Compound Analogue (General Structure) | R (Substitution on 4-Aryl) | IC₅₀ (µM) vs. P. falciparum (NF54) | Cytotoxicity (IC₅₀, µM, L-6 cells) | Selectivity Index (SI) |
| N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | 3-ethoxy-4-methoxy | 0.034 | 51.87 | 1526 |
| N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide | 3,4-diethoxy (with 3-CF₃ on benzamide) | 0.019 | Not Reported | Not Reported |
| N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | 3,4-diethoxy | 0.011 | 159.3 | 14483 |
| N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | 4-methoxy | 0.014 | 9.24 | 660 |
Data from studies on 4-substituted 3-amino-1,2,5-oxadiazole derivatives, which suggest that the core scaffold has potential for potent and selective antiplasmodial activity.[1][2]
Experimental Protocols
The following are representative experimental protocols for assays commonly used to evaluate the pharmacological profile of novel oxadiazole derivatives.
In Vitro Antiplasmodial Activity Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum.
Methodology:
-
Parasite Culture: The chloroquine-sensitive NF54 strain of P. falciparum is maintained in a continuous in vitro culture in human red blood cells (A+) in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. The culture is incubated at 37°C in an atmosphere of 3% O₂, 4% CO₂, and 93% N₂.
-
Drug Susceptibility Testing: The assay is performed in 96-well microtiter plates. Serial dilutions of the test compounds are prepared in the culture medium.
-
Parasite Proliferation Measurement: Parasite proliferation is assessed using a SYBR Green I-based fluorescence assay. After a 72-hour incubation period with the test compounds, the plates are subjected to freeze-thaw cycles to lyse the red blood cells. SYBR Green I dye is added, which intercalates with the parasitic DNA.
-
Data Analysis: Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. The IC₅₀ values are calculated by a nonlinear regression analysis of the dose-response curves.[2]
In Vitro Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (IC₅₀) of a compound against a mammalian cell line.
Methodology:
-
Cell Culture: Rat skeletal myoblasts (L-6 cells) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% L-glutamine at 37°C in a 5% CO₂ atmosphere.
-
Compound Exposure: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compounds.
-
Viability Assessment: After a 72-hour incubation period, cell viability is assessed using a resazurin-based assay. Resazurin is added to each well and incubated for 2 hours. Viable cells reduce resazurin to the fluorescent resorufin.
-
Data Analysis: Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 530 nm and 590 nm, respectively. The IC₅₀ values are determined from the dose-response curves using a non-linear regression model.[2]
Potential Signaling Pathways and Mechanisms of Action
The precise molecular targets and signaling pathways modulated by this compound have not been elucidated. However, based on studies of related heterocyclic compounds, several potential mechanisms can be postulated. For instance, some oxadiazole derivatives have been found to inhibit penicillin-binding proteins in bacteria, thereby disrupting cell wall biosynthesis.[3][4] In the context of antiplasmodial activity, potential targets could include enzymes essential for parasite survival, such as proteases or kinases. Further research, including target identification and validation studies, is necessary to determine the specific mechanism of action.
Visualizations
General Workflow for Pharmacological Evaluation
The following diagram illustrates a general workflow for the initial pharmacological evaluation of a novel oxadiazole compound.
References
- 1. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 4-Chloro-1,2,5-oxadiazol-3-amine
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. aksci.com [aksci.com]
- 4. ijper.org [ijper.org]
- 5. ijper.org [ijper.org]
- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Amino-4-methyl-1,2,5-oxadiazole: A Versatile Heterocyclic Building Block
An Introduction to the Aminofurazan Core
Initially, this guide was conceptualized to focus on 4-Chloro-1,2,5-oxadiazol-3-amine. However, a comprehensive literature survey revealed a scarcity of detailed synthetic and characterization data for this specific chloro-derivative. In contrast, its methylated analogue, 3-Amino-4-methyl-1,2,5-oxadiazole (also known as 3-amino-4-methylfurazan), is a well-documented and versatile heterocyclic building block. This guide will, therefore, provide an in-depth exploration of 3-amino-4-methyl-1,2,5-oxadiazole, offering a representative understanding of the chemistry and utility of the aminofurazan scaffold for researchers, scientists, and drug development professionals.
Physicochemical Properties
3-Amino-4-methyl-1,2,5-oxadiazole, with the CAS number 10558-51-7, is a stable crystalline solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₅N₃O | |
| Molecular Weight | 99.09 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 107-111 °C | [1] |
| Boiling Point | Not available | |
| CAS Number | 10558-51-7 |
Synthesis of 3-Amino-4-methyl-1,2,5-oxadiazole
A common and efficient method for the synthesis of 3-amino-4-methyl-1,2,5-oxadiazole involves a one-pot reaction starting from ethyl acetoacetate. This multi-step process includes hydrolysis, nitrosation, and subsequent treatment with hydroxylamine.[2]
Experimental Protocol: One-Pot Synthesis from Ethyl Acetoacetate[2]
Materials:
-
Ethyl acetoacetate
-
Sodium nitrite
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Urea
-
Hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
Hydrolysis and Nitrosation: Ethyl acetoacetate is first hydrolyzed under basic conditions. The resulting β-keto acid is then subjected to nitrosation at the activated methylene group using sodium nitrite in an acidic medium.
-
Cyclization with Hydroxylamine: The intermediate from the nitrosation step is then treated with an alkaline solution of hydroxylamine in the presence of urea. The reaction mixture is heated to facilitate the cyclization to the furazan ring.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the product. The crude 3-amino-4-methyl-1,2,5-oxadiazole is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Caption: Synthetic pathway for 3-Amino-4-methyl-1,2,5-oxadiazole.
Spectroscopic Characterization
The structure of 3-amino-4-methyl-1,2,5-oxadiazole can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | Observed Features |
| ¹H NMR | A singlet for the methyl protons (CH₃) and a broad singlet for the amine protons (NH₂). The chemical shifts will vary depending on the solvent used. |
| ¹³C NMR | Resonances corresponding to the methyl carbon and the two distinct carbons of the oxadiazole ring. |
| IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methyl group, and C=N and N-O stretching of the furazan ring. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 99). |
Reactivity and Applications as a Heterocyclic Building Block
The 3-amino-4-methyl-1,2,5-oxadiazole core possesses two primary sites of reactivity: the amino group and the methyl group, which can be functionalized to introduce a variety of substituents. The amino group, in particular, is a versatile handle for derivatization.
Reactions of the Amino Group
The amino group of 3-amino-4-methyl-1,2,5-oxadiazole can undergo a range of reactions typical of primary aromatic amines.
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.
-
Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) can convert the amino group into a diazonium salt, which can then be subjected to various nucleophilic substitution reactions.
-
Oxidation: The amino group can be oxidized to form azo, azoxy, or nitro derivatives, which are of interest in the field of energetic materials.[2]
Synthesis of Fused Heterocyclic Systems
3-Amino-4-methyl-1,2,5-oxadiazole serves as a key precursor for the synthesis of more complex, fused heterocyclic systems. For example, it can be used to construct pyrimido[4,5-c][3]oxadiazoles, which are of interest in medicinal chemistry.
Experimental Protocol: Synthesis of a Pyrimido[4,5-c][3][4]oxadiazole Derivative
Materials:
-
3-Amino-4-methyl-1,2,5-oxadiazole
-
A suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Acid catalyst (e.g., polyphosphoric acid or a strong protic acid)
-
Solvent (e.g., ethanol or acetic acid)
Procedure:
-
A mixture of 3-amino-4-methyl-1,2,5-oxadiazole and the 1,3-dicarbonyl compound is heated in the presence of an acid catalyst.
-
The reaction proceeds via a condensation reaction to form an enamine intermediate, which then undergoes intramolecular cyclization to form the fused pyrimidine ring.
-
The product is isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.
-
Purification is typically achieved by recrystallization.
Caption: General workflow for synthesizing fused pyrimido-oxadiazoles.
Applications in Drug Discovery and Materials Science
The aminofurazan scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of 3-amino-1,2,5-oxadiazole have been investigated for a variety of biological activities, including their potential as antimicrobial and anticancer agents. The ability to readily modify the core structure allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies.
In materials science, the high nitrogen content and the inherent energy of the oxadiazole ring make aminofurazan derivatives attractive as precursors for the synthesis of high-energy density materials (HEDMs). The amino group can be converted to nitro or azo functionalities to further increase the energy content of the resulting molecules.[2]
Conclusion
While the initially targeted this compound remains an under-explored entity, its methylated counterpart, 3-amino-4-methyl-1,2,5-oxadiazole, stands out as a valuable and versatile heterocyclic building block. Its straightforward synthesis, well-defined reactivity, and the potential for derivatization at the amino group make it a key intermediate for accessing a wide range of more complex molecules with potential applications in both medicinal chemistry and materials science. This guide provides a foundational understanding for researchers looking to exploit the synthetic utility of the aminofurazan core.
References
Methodological & Application
Derivatization of 4-Chloro-1,2,5-oxadiazol-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-Chloro-1,2,5-oxadiazol-3-amine, a versatile building block in medicinal chemistry and materials science. The protocols outlined below focus on common derivatization strategies targeting the primary amino group, including acylation, sulfonylation, and the formation of urea and thiourea analogs.
Introduction
This compound, also known as 4-chloro-3-aminofurazan, is a key synthetic intermediate. The presence of a reactive amino group, a chloro substituent, and the unique oxadiazole core allows for a wide range of chemical modifications. These modifications are instrumental in the exploration of structure-activity relationships (SAR) for the development of novel therapeutic agents and functional materials. The electron-withdrawing nature of the oxadiazole ring and the chloro substituent modulates the nucleophilicity of the amino group, influencing reaction conditions.
Derivatization Strategies
The primary amino group of this compound is the main site for derivatization. The following protocols describe common methods to functionalize this group.
Acylation: Synthesis of N-(4-Chloro-1,2,5-oxadiazol-3-yl)amides
Acylation of the amino group is a fundamental transformation for introducing a variety of substituents. This can be achieved using either acyl chlorides or carboxylic acids activated with a coupling agent.
Experimental Protocol 1.1: Acylation using Acyl Chlorides
This protocol is suitable for the direct reaction of this compound with a range of acyl chlorides.
-
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Pyridine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add the acyl chloride (1.0 - 1.2 eq) to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the acyl chloride.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Experimental Protocol 1.2: Acylation using Carboxylic Acids and a Coupling Agent
-
Materials:
-
This compound
-
Carboxylic acid
-
Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Anhydrous solvent (e.g., DCM, THF, DMF)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and the coupling agent (1.2 eq) in an anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, filter the mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Reactant | Reagent | Solvent | Base | Time (h) | Yield (%) | Reference |
| 3-Aminofurazan derivative | ω-chloroacyl chloride | DMF | NaH | 48 | Not specified | [1] |
| 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | Chloroacetyl chloride | DCM | TEA | Not specified | Not specified | [2] |
Table 1: Summary of Acylation Reaction Conditions for Similar Compounds.
Workflow for Acylation
Caption: General workflow for the acylation of this compound.
Sulfonylation: Synthesis of N-(4-Chloro-1,2,5-oxadiazol-3-yl)sulfonamides
Sulfonylation introduces a sulfonyl group, which is a common pharmacophore. The reaction is typically carried out with a sulfonyl chloride in the presence of a base.
Experimental Protocol 2.1: Sulfonylation using Sulfonyl Chlorides
-
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Anhydrous solvent (e.g., Pyridine, DCM, THF)
-
Base (if not using pyridine as solvent, e.g., Triethylamine)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or another anhydrous solvent containing a base (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the product with a suitable organic solvent.
-
Wash the organic layer with dilute HCl (to remove pyridine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
| Reactant | Reagent | Solvent | Base | Time (h) | Yield (%) | Reference |
| Primary Sulfonamide | Pyry-BF4, MgCl2 | tBuOH | - | 3-5 | High | [3][4] |
| Heterocyclic Amine | Sulfonyl Chloride | Not specified | Not specified | Not specified | Not specified | [5] |
Table 2: Summary of Sulfonylation Reaction Conditions.
Workflow for Sulfonylation
References
- 1. ijper.org [ijper.org]
- 2. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
Application Notes and Protocols: 4-Chloro-1,2,5-oxadiazol-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1,2,5-oxadiazol-3-amine, also known as 3-amino-4-chloro-furazan, is a versatile heterocyclic building block with potential applications in medicinal chemistry. The 1,2,5-oxadiazole (furazan) ring system, while less common than its 1,2,4- and 1,3,4-oxadiazole isomers, offers unique physicochemical properties that can be exploited in drug design.[1][2] This scaffold can influence a molecule's metabolic stability, hydrogen bonding capacity, and overall pharmacological profile. While direct therapeutic applications of this compound are not extensively documented, its reactive nature makes it a valuable synthon for the synthesis of a diverse range of more complex molecules with potential biological activity. This document provides an overview of its synthetic utility and protocols for its incorporation into drug discovery workflows.
Synthetic Applications
The primary utility of this compound in medicinal chemistry lies in its bifunctional nature. The presence of a reactive chloro group and a nucleophilic amino group allows for a variety of chemical transformations to generate novel compound libraries.
Key Reactions:
-
Nucleophilic Substitution of the Chloro Group: The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce a wide range of substituents at the 4-position of the furazan ring.
-
Acylation and Sulfonylation of the Amino Group: The amino group can be readily acylated or sulfonylated to introduce amide and sulfonamide functionalities, which are prevalent in many drug molecules.
-
Diazotization of the Amino Group: The amino group can be converted to a diazonium salt, which can then be subjected to various transformations to introduce other functional groups.
-
Precursor for Fused Heterocyclic Systems: The bifunctionality of the molecule allows for its use in the construction of fused ring systems, expanding the chemical space for drug discovery.
Potential Therapeutic Areas
While specific biological data for this compound is limited, derivatives of the aminofurazan scaffold have been explored for various therapeutic targets. These explorations provide a rationale for using this building block in the design of new therapeutic agents.
-
Kinase Inhibition: Aminofurazan derivatives have been investigated as inhibitors of Rho-kinase, a target for cardiovascular diseases such as hypertension.[3][4][5]
-
Anticancer Activity: The 1,2,5-oxadiazole ring is present in some compounds evaluated for their anti-cancer properties.[6] A patent describes 1,2,5-oxadiazole derivatives as potential inhibitors of indoleamine 2,3-dioxygenase (IDO), an important target in cancer immunotherapy.[7]
-
Antimicrobial Agents: The broader class of oxadiazoles has been extensively studied for antibacterial and antifungal activities.[8][9]
Experimental Protocols
The following are representative protocols for the synthesis and derivatization of this compound.
Protocol 1: Synthesis of this compound (Hypothetical)
This protocol is a generalized procedure based on the synthesis of related aminofurazans, as specific literature for this exact compound is scarce.
Materials:
-
Malononitrile
-
Sodium Nitrite
-
Hydrochloric Acid
-
Hydroxylamine Hydrochloride
-
Sodium Bicarbonate
-
N-Chlorosuccinimide (NCS)
-
Solvents: Methanol, Water, Diethyl Ether
Procedure:
-
Synthesis of Diaminoglyoxime: Dissolve malononitrile in methanol and cool to 0 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Acidify the reaction mixture with hydrochloric acid to generate dichloroglyoxime. React the dichloroglyoxime with hydroxylamine hydrochloride in the presence of sodium bicarbonate to yield diaminoglyoxime.
-
Cyclization to Diaminofurazan: Heat the diaminoglyoxime in an aqueous solution to induce cyclization to 3,4-diamino-1,2,5-oxadiazole.
-
Chlorination: Dissolve the 3,4-diamino-1,2,5-oxadiazole in a suitable solvent such as dimethylformamide. Add N-Chlorosuccinimide (NCS) portion-wise at room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with diethyl ether. The organic layer is then dried over sodium sulfate and concentrated under reduced pressure to yield this compound.
Protocol 2: N-Acylation of this compound
Materials:
-
This compound
-
Acyl chloride or Carboxylic Acid
-
Coupling agent (e.g., HATU, HOBt)
-
Base (e.g., Triethylamine, DIPEA)
-
Solvent (e.g., Dichloromethane, DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the base (1.2 eq) and stir for 10 minutes at room temperature.
-
If starting from a carboxylic acid, add the coupling agent (1.1 eq) and the carboxylic acid (1.1 eq) and stir for 30 minutes.
-
If starting from an acyl chloride, add the acyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Nucleophilic Substitution of the Chloro Group
Materials:
-
This compound
-
Nucleophile (e.g., primary or secondary amine)
-
Base (e.g., Potassium Carbonate, Triethylamine)
-
Solvent (e.g., Acetonitrile, DMSO)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (2.0 eq) and the nucleophile (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Given the limited availability of quantitative data for this compound itself, the following table presents hypothetical data for a series of its derivatives to illustrate how such data would be structured.
Table 1: Hypothetical Biological Activity of 4-Substituted-N-acyl-1,2,5-oxadiazol-3-amine Derivatives
| Compound ID | R1 (at 4-position) | R2 (Acyl Group) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Cell Line X GI50 (µM) |
| D-1 | -NHCH3 | Benzoyl | 50 | >1000 | 1.2 |
| D-2 | -SCH2Ph | Acetyl | 120 | 800 | 5.8 |
| D-3 | -OCH3 | 4-Fluorobenzoyl | 25 | 500 | 0.8 |
| D-4 | -N(CH3)2 | Pyridin-3-oyl | 80 | >1000 | 2.5 |
Visualizations
The following diagrams illustrate potential experimental workflows and signaling pathways where derivatives of this compound could be relevant.
Caption: Synthetic workflow for generating compound libraries.
Caption: Potential mechanism of action via kinase inhibition.
Conclusion
This compound represents a promising, albeit under-explored, starting material for the synthesis of novel heterocyclic compounds in the context of drug discovery. Its value lies in its potential to serve as a scaffold for generating diverse chemical libraries. Further investigation into the synthesis of its derivatives and their subsequent biological evaluation is warranted to fully elucidate the potential of this compound in medicinal chemistry. The protocols and conceptual frameworks provided herein offer a starting point for researchers interested in exploring the utility of this versatile building block.
References
- 1. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of aminofurazan-azabenzimidazoles as inhibitors of Rho-kinase with high kinase selectivity and antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and structure-activity relationships of novel furazan-3,4-diamide analogs as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2010005958A2 - 1,2,5-oxadiazoles as inhibitors of indoleamine 2,3-dioxygenase - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Applications of 4-Chloro-Substituted Oxadiazole Derivatives in Anticancer Research
Note to the Reader: Extensive research has revealed a lack of specific published data on the anticancer applications of 4-Chloro-1,2,5-oxadiazol-3-amine. However, significant research exists for structurally related compounds, particularly 4-chloro-substituted 1,3,4-oxadiazole derivatives. This document provides detailed application notes and protocols for these related compounds, which have shown promise in anticancer research.
Application Notes
Derivatives of 1,3,4-oxadiazole containing a chloro-substituent have emerged as a promising class of compounds in the development of novel anticancer agents.[1][2] These compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines.[3] The core 1,3,4-oxadiazole ring acts as a versatile scaffold, and its substitution with a chloro-phenyl group, among others, has been shown to be crucial for its biological activity.
The primary mechanism of action for some of the most potent compounds in this class is the inhibition of tubulin polymerization. By binding to the colchicine binding site of tubulin, these agents disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells. Molecular docking studies have supported this mechanism, showing efficient binding of these compounds within the hydrophobic cavity of the tubulin-combretastatin A4 complex.[3]
One notable derivative, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, has shown significant growth inhibition against various cancer cell lines at micromolar concentrations.[3] The design of these molecules is often inspired by known tubulin inhibitors, leveraging the 1,3,4-oxadiazole ring as a bioisostere for other heterocyclic systems. The synthetic accessibility and the possibility for diverse substitutions make this class of compounds an attractive area for further drug discovery and development efforts in oncology.
Quantitative Data Summary
The anticancer activity of various 4-chloro-substituted 1,3,4-oxadiazole derivatives has been evaluated against multiple human cancer cell lines. The data is summarized in the tables below.
Table 1: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues
| Compound ID | Cancer Cell Line | Assay Type | Concentration (µM) | Percent Growth Inhibition (PGI) | Reference |
| 6h | SNB-19 (CNS Cancer) | NCI-60 | 10 | 65.12 | [3] |
| 6h | NCI-H460 (Non-Small Cell Lung Cancer) | NCI-60 | 10 | 55.61 | [3] |
| 6h | SNB-75 (CNS Cancer) | NCI-60 | 10 | 54.68 | [3] |
| 6h | A498 (Renal Cancer) | NCI-60 | 10 | -30.65 | [3] |
Compound 6h : 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues
This protocol describes a five-step synthesis for the generation of 4-chloro-substituted 1,3,4-oxadiazole derivatives.[3]
Step 1: Nitration of 4-chlorophenol
-
To 0.1 mol of 4-chlorophenol, add nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) under controlled temperature conditions to yield 4-chloro-2-nitrophenol.
Step 2: Reduction of 4-chloro-2-nitrophenol
-
Reduce 75 mmol of 4-chloro-2-nitrophenol using tin (Sn) and hydrochloric acid (HCl) to produce 2-amino-4-chlorophenol.
Step 3 & 4: Synthesis of N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide
-
Further chemical transformations are performed on 2-amino-4-chlorophenol to obtain the hydrazinecarboxamide intermediate. (Detailed steps for this transformation can be found in the cited literature).
Step 5: Cyclization to form the 1,3,4-oxadiazole ring
-
Dissolve an equimolar mixture of N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide (1 mmol) and the desired aromatic aldehyde (1 mmol) in 5 mL of ethanol.
-
Add 5 mL of water to the mixture.
-
Add 10% mol of sodium bisulfite (NaHSO₃) (5 mL).
-
Reflux the reaction mixture at 100 °C for 8–10 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, concentrate the reaction mixture and pour it into crushed ice.
-
Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the final 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol product.[3]
Protocol 2: In Vitro Anticancer Screening (NCI-60 Protocol)
This protocol outlines the methodology for assessing the anticancer activity of the synthesized compounds against a panel of human cancer cell lines, as per the National Cancer Institute (NCI) protocol.[3]
-
Cell Lines: A panel of approximately 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.
-
Drug Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it to the required final concentration (e.g., 10 µM) in the culture medium.
-
Cell Plating: Seed the cancer cells in 96-well microtiter plates at their optimal plating densities and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add the test compound at a single concentration (e.g., 10 µM) to the wells containing the cancer cells. Include appropriate controls (untreated cells and vehicle-treated cells).
-
Incubation: Incubate the plates for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assay (Sulforhodamine B - SRB Assay):
-
Fix the cells by adding cold trichloroacetic acid (TCA).
-
Wash the plates with water to remove the TCA.
-
Stain the fixed cells with Sulforhodamine B (SRB) solution.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with a Tris base solution.
-
-
Data Analysis:
-
Measure the optical density at a suitable wavelength (e.g., 515 nm) using a plate reader.
-
Calculate the percentage growth inhibition (PGI) using the following formula: PGI = [(Mean OD_test - Mean OD_t0) / (Mean OD_ctrl - Mean OD_t0)] * 100
-
A PGI value between 0 and 100 indicates growth inhibition, while a value below 0 indicates cell killing.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Precursor for Innovation: Application Notes for 4-Chloro-1,2,5-oxadiazol-3-amine in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1,2,5-oxadiazol-3-amine, also known as 3-amino-4-chlorofurazan, is a versatile heterocyclic building block gaining significant attention in medicinal chemistry and materials science. Its unique electronic properties and the presence of two reactive sites—an amino group and a chloro substituent—make it an ideal precursor for the synthesis of a diverse range of novel compounds. This document provides detailed application notes and experimental protocols for utilizing this precursor in the development of innovative molecules with potential therapeutic applications, particularly in oncology, as well as in the field of energetic materials.
Application in Anticancer Drug Discovery: Synthesis of Furazano[3,4-d]pyrimidines
The fusion of the 1,2,5-oxadiazole ring with a pyrimidine core has led to the development of furazano[3,4-d]pyrimidines, a class of compounds that has demonstrated significant cytotoxic activity against various cancer cell lines. The general synthetic approach involves the reaction of this compound with a suitable three-carbon synthon, followed by cyclization to form the fused pyrimidine ring.
Logical Workflow for Synthesis of Furazano[3,4-d]pyrimidines
Application Notes and Protocols for the Analytical Characterization of 4-Chloro-1,2,5-oxadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4-Chloro-1,2,5-oxadiazol-3-amine, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. The following sections detail the experimental protocols for spectroscopic, chromatographic, and thermal analysis techniques. While specific data for this compound is not extensively available in public literature, the provided protocols are based on established methods for analogous oxadiazole derivatives. The accompanying data tables, derived from closely related compounds, serve as a reference for expected analytical outcomes.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Expected Spectroscopic Data (Based on Analogous Compounds)
The following table summarizes expected NMR chemical shifts for compounds with similar structural motifs.
| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | 5.0 - 7.0 | Broad singlet corresponding to the amine (-NH₂) protons. The chemical shift can vary depending on the solvent and concentration. |
| ¹³C | 140 - 160 | Two distinct signals are expected for the carbon atoms within the 1,2,5-oxadiazole ring. |
Note: The actual chemical shifts for this compound may vary.
Diagram: NMR Spectroscopy Workflow
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For ESI, typical solvents include methanol or acetonitrile with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The isotopic pattern, particularly the presence of the ³⁷Cl isotope, will be a key diagnostic feature for a chlorine-containing compound.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | ~136.0 | Corresponding to C₂H₂ClN₄O⁺. An isotopic peak at ~138.0 (M+2) with approximately one-third the intensity of the molecular ion peak is expected due to the presence of ³⁷Cl. |
Note: The exact m/z value will depend on the precise atomic masses.
Diagram: Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Expected Infrared Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3450 - 3250 (two bands for primary amine) |
| C=N stretch (oxadiazole ring) | 1650 - 1550 |
| N-O stretch (oxadiazole ring) | 1450 - 1300 |
| C-Cl stretch | 800 - 600 |
Note: The exact positions of the absorption bands can be influenced by the molecular environment.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture.
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) and then dilute to a known concentration within the linear range of the detector.
-
Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18 reversed-phase column), a pump, an injector, and a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. The composition can be isocratic or a gradient.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 25 °C.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of the compound using a UV-Vis spectrophotometer and set the detector to this wavelength.
-
-
Analysis: Inject a known volume of the sample solution and record the chromatogram. The retention time is used for qualitative identification, and the peak area is used for quantitative analysis.
Expected Chromatographic Parameters
| Parameter | Expected Value |
| Retention Time | Dependent on the specific chromatographic conditions (column, mobile phase, flow rate). |
| Purity | >95% (as determined by peak area percentage). |
Diagram: HPLC Analysis Workflow
Caption: Workflow for HPLC analysis.
Thermal Analysis
Thermal analysis techniques provide information about the physical and chemical properties of the material as a function of temperature.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC is used to determine the melting point and purity of the compound, while TGA measures its thermal stability.
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan for DSC or a ceramic/platinum pan for TGA.
-
Instrumentation: Use a calibrated DSC or TGA instrument.
-
Analysis Conditions:
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Temperature Range: For DSC, the range should encompass the expected melting point. For TGA, the range should extend to a temperature where complete decomposition occurs.
-
-
Data Analysis:
-
DSC: Determine the onset temperature and the peak maximum of the melting endotherm.
-
TGA: Determine the onset of decomposition and the percentage of weight loss at different temperatures.
-
Expected Thermal Properties
| Analysis | Parameter | Expected Observation |
| DSC | Melting Point | A sharp endothermic peak corresponding to the melting of the crystalline solid. |
| TGA | Decomposition Temperature | Onset of weight loss indicating the beginning of thermal decomposition. The stability will depend on the overall molecular structure. |
Note: The melting point and decomposition temperature are key indicators of the compound's purity and stability.
Application Notes and Protocols: ¹H and ¹³C NMR Analysis of 4-Chloro-1,2,5-oxadiazol-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1,2,5-oxadiazol-3-amine, also known as 3-amino-4-chloro-furazan, and its derivatives are an important class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their utility in the development of novel therapeutic agents necessitates precise structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of these molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of this compound derivatives.
Data Presentation
The structural elucidation of this compound derivatives relies on the careful analysis of their ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine in CDCl₃ [1]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH₂ | 4.17 | br s | 2H |
| CH (pyrrol) | 5.98 | s | 2H |
| CH₃ (pyrrol) | 2.13 | s | 6H |
Table 2: ¹³C NMR Spectral Data of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine in CDCl₃ [1]
| Carbon | Chemical Shift (δ, ppm) |
| C-N (oxadiazole) | 153.1 |
| C-N (oxadiazole) | 144.5 |
| C-CH₃ (pyrrol) | 129.5 |
| CH (pyrrol) | 108.8 |
| CH₃ (pyrrol) | 12.1 |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible NMR data. The following protocols are based on established procedures for the analysis of oxadiazole and related heterocyclic compounds.[2][3][4]
Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common solvents for oxadiazole derivatives include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and acetone-d₆. The choice of solvent can influence chemical shifts.
-
Concentration: Prepare the sample in a concentration range of 5-25 mg/mL.[5] For ¹³C NMR, a higher concentration is often preferable to obtain a good signal-to-noise ratio in a reasonable time.
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.
-
Procedure: a. Weigh the desired amount of the this compound derivative into a clean, dry vial. b. Add the appropriate volume of the chosen deuterated solvent containing TMS. c. Vortex or sonicate the mixture until the sample is fully dissolved. d. Transfer the solution to a 5 mm NMR tube.
NMR Instrument Parameters
The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually adequate for a sufficient signal-to-noise ratio.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
Mandatory Visualizations
Experimental Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of this compound derivatives.
Caption: Workflow for the synthesis and NMR-based structural characterization of oxadiazole derivatives.
Logical Relationship of NMR Data to Structure
The following diagram illustrates the logical relationship between the acquired NMR data and the final structural determination of a this compound derivative.
Caption: Logical flow from raw NMR data to the final elucidated chemical structure.
References
Application Notes and Protocols for the Development of Antibacterial Agents from 4-Chloro-1,2,5-oxadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the initial stages of developing novel antibacterial agents derived from the scaffold 4-Chloro-1,2,5-oxadiazol-3-amine. Due to the emerging nature of this specific chemical entity, the following sections draw upon established methodologies for the broader class of oxadiazole-based antibacterials and provide a framework for its evaluation.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of new chemical entities with novel mechanisms of action. Oxadiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. The 1,2,5-oxadiazole (furazan) and its N-oxide (furoxan) derivatives, in particular, are known for their potential as nitric oxide donors and their diverse biological activities.[1] This document focuses on the potential of this compound as a starting point for the synthesis of new antibacterial agents. The presence of a reactive chlorine atom and an amino group provides versatile handles for chemical modification to generate a library of derivatives for screening.
Data Presentation: Antibacterial Activity of Structurally Related Oxadiazole Derivatives
While specific data for derivatives of this compound is not yet widely available, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of various other oxadiazole derivatives against common bacterial pathogens to illustrate the potential of this class of compounds. This data serves as a benchmark for the expected potency of newly synthesized analogs.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole | 2-amino-5-[2-(5-nitro-2-furyl)-1-(2-furyl)-vinyl]-1,3,4-oxadiazole (Furamizole) | Staphylococcus aureus | - | [2] |
| 1,3,4-Oxadiazole | Compound 5i (a 2,5-disubstituted 1,3,4-oxadiazole) | Gram-positive & Gram-negative bacteria | 0.9375 - 3.75 | [3] |
| 1,3,4-Oxadiazole | 2-acylamino-1,3,4-oxadiazole derivative 22a | Staphylococcus aureus | 1.56 | [4] |
| 1,3,4-Oxadiazole | 2-acylamino-1,3,4-oxadiazole derivatives 22b & 22c | Bacillus subtilis | 0.78 | [4] |
| 1,3,4-Oxadiazole | Amino-1,3,4-oxadiazole derivative with quinoline ring | C. tetani, B. subtilis, S. typhi, E. coli | Moderate to Strong | [4] |
| 1,2,4-Oxadiazole | 3-substituted 5-amino 1,2,4-oxadiazole | Staphylococcus aureus | 0.15 | |
| Salmonella schottmulleri | 0.05 | |||
| Pseudomonas aeruginosa | 7.8 | |||
| Proteus vulgaris | 9.4 | |||
| Escherichia coli | 0.05 |
Experimental Protocols
Detailed methodologies for the key experiments required for the evaluation of new antibacterial agents are provided below.
Protocol 1: Synthesis of 4-Substituted-amino-1,2,5-oxadiazole-3-carboxamide Derivatives
This protocol describes a general method for the derivatization of this compound.
Materials:
-
This compound
-
Various aliphatic and aromatic amines
-
Triethylamine (Et3N) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography apparatus with silica gel
-
Rotary evaporator
-
NMR spectrometer, Mass spectrometer, and IR spectrometer for characterization
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the desired primary or secondary amine (1.2 equivalents) to the solution.
-
Add triethylamine (2 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified compound by NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: Antibacterial Susceptibility Testing - Broth Microdilution Method (CLSI Guidelines)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[5][6][7][8][9]
Materials:
-
Synthesized oxadiazole derivatives
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (containing 100 µL of the diluted compound) with 10 µL of the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol 3: Cytotoxicity Assay - MTT Assay
This protocol assesses the toxicity of the compounds against a mammalian cell line.[10][11][12]
Materials:
-
Synthesized oxadiazole derivatives
-
Human cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
-
Multiskan plate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of ~1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control cells.
Protocol 4: DNA Gyrase Inhibition Assay
This protocol determines if the compounds inhibit the activity of bacterial DNA gyrase.[13][14][15][16]
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine)
-
Synthesized oxadiazole derivatives
-
Stop buffer/loading dye
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reaction tubes on ice.
-
To each tube, add the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding DNA gyrase and ATP.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Analyze the DNA topoisomers by running the samples on an agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA compared to the no-compound control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antibacterial activity of various substituted oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Broth microdilution susceptibility testing. [bio-protocol.org]
- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Current methodology of MTT assay in bacteria - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 14. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. topogen.com [topogen.com]
- 16. profoldin.com [profoldin.com]
Application Notes and Protocols: Molecular Docking Studies with 4-Chloro-1,2,5-oxadiazol-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies with analogs of 4-Chloro-1,2,5-oxadiazol-3-amine. This class of compounds has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by oxadiazole derivatives, including anticancer and antibacterial properties.[1][2] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a target macromolecule (receptor), thereby aiding in drug discovery and lead optimization.[3][4][5]
Introduction to 4-Chloro-oxadiazole Analogs in Drug Discovery
The 1,3,4-oxadiazole and 1,2,4-oxadiazole scaffolds are key pharmacophores in many biologically active compounds.[1][6] The incorporation of a chloro-substituted phenyl ring or other chloro-containing moieties can significantly influence the binding affinity and selectivity of these analogs towards various biological targets. Docking studies of such analogs have revealed potential inhibitory activities against crucial enzymes implicated in cancer and bacterial infections, such as tubulin, DNA gyrase, and RET kinase.[7][8][9][10] These computational predictions are invaluable for prioritizing compounds for synthesis and experimental validation.
Data Presentation: Docking Results of 4-Chloro-oxadiazole Analogs
The following tables summarize the quantitative data from various molecular docking studies performed on 4-chloro-oxadiazole analogs against different protein targets.
Table 1: Molecular Docking of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogs against Tubulin
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Residues | Reference |
| 6h | Tubulin–combretastatin A4 complex (5LYJ) | -8.030 | Leu252, Ala250, Leu248, Leu242, Cys241, Val238, Ile318, Ala317, Ala316 | [8] |
Table 2: Molecular Docking of 1,2,4-oxadiazole/pyrrolidine Hybrids against DNA Gyrase
| Compound ID | Target Protein | IC50 (nM) | Predicted Binding Interactions | Reference |
| 16 | E. coli DNA gyrase | 120 | (Not specified in abstract) | [9] |
| Novobiocin (Ref.) | E. coli DNA gyrase | 170 | (Reference compound) | [9] |
Table 3: Molecular Docking of 1,3,4-oxadiazole Derivatives against Factor Xa
| Compound ID | Target Protein (PDB ID) | Docking Score | ACE (kcal/mol) | Key Interactions | Reference |
| 3d | Factor Xa (1NFY) | 5646 | -287.52 | H-bond with Arg25, Leu123; Hydrophobic contact with Cys44, Pro120, Arg25, Leu235, Lys236 | [11] |
| 3e | Factor Xa (1NFY) | 5518 | -189.68 | H-bond with Arg25, Leu123, Pro124; Hydrophobic contact with Lys236, Ala24, Arg25, Leu123, Cys44 | [11] |
| 3h | Factor Xa (1NFY) | 5612 | -311.48 | (Details not specified in abstract) | [11] |
| RPR200095 (Ref.) | Factor Xa (1NFY) | 5192 | -197.81 | (Reference compound) | [11] |
Experimental Protocols
A generalized yet detailed protocol for performing molecular docking using the widely adopted AutoDock Vina software is provided below. This protocol outlines the necessary steps from target and ligand preparation to the analysis of results.[3][12][13][14]
Protocol: Molecular Docking using AutoDock Vina
1. Preparation of the Receptor (Protein)
-
Objective: To prepare the protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.
-
Steps:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Open the PDB file in a molecular visualization tool such as PyMOL or Chimera.
-
Remove water molecules, co-factors, and any existing ligands from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
2. Preparation of the Ligand (4-Chloro-oxadiazole Analog)
-
Objective: To generate a 3D structure of the ligand and prepare it for docking.
-
Steps:
-
Draw the 2D structure of the 4-chloro-oxadiazole analog using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D structure using the software's built-in functionalities.
-
Perform energy minimization of the 3D ligand structure to obtain a stable conformation.
-
Save the ligand structure in a suitable format like MOL or SDF.
-
Use a tool like Open Babel to convert the ligand file to the PDBQT format, which will also assign Gasteiger charges and define the rotatable bonds.
-
3. Grid Box Generation
-
Objective: To define the search space for the docking simulation on the receptor.
-
Steps:
-
Load the prepared receptor PDBQT file into AutoDock Tools (ADT).
-
Identify the active site of the protein. This can be based on the location of a co-crystallized ligand or from literature data.
-
Define the grid box dimensions to encompass the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Set the center coordinates (x, y, z) of the grid box.
-
Save the grid parameters in a configuration file (e.g., conf.txt).
-
4. Running the Docking Simulation
-
Objective: To execute the docking calculation using AutoDock Vina.
-
Steps:
-
Open a command-line terminal.
-
Navigate to the directory containing the prepared receptor and ligand PDBQT files, and the configuration file.
-
Execute the AutoDock Vina command, specifying the paths to the receptor, ligand, configuration file, and the desired output file name. For example: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt
-
The exhaustiveness parameter in the configuration file can be adjusted to control the computational effort of the search (a higher value increases the thoroughness of the search).[12]
-
5. Analysis of Docking Results
-
Objective: To visualize and interpret the docking results.
-
Steps:
-
The output PDBQT file contains multiple binding poses of the ligand ranked by their binding affinity (in kcal/mol).
-
Load the receptor PDBQT and the output PDBQT files into a molecular visualization software.
-
Analyze the top-ranked poses to identify the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor's amino acid residues.
-
The log file contains the binding affinity scores for each predicted pose. A more negative score indicates a stronger predicted binding affinity.
-
Visualizations: Workflows and Signaling Pathways
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Signaling Pathway for Tubulin Inhibition
Caption: Mechanism of action for tubulin polymerization inhibitors.
Signaling Pathway for DNA Gyrase Inhibition
Caption: Mechanism of action for DNA gyrase inhibitors in bacteria.[15][16]
RET Kinase Signaling Pathway
References
- 1. bioinformaticsreview.com [bioinformaticsreview.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Posttranslational Modifications of Tubulin: Pathways to Functional Diversity of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
- 10. Novel 1,2,4-oxadiazole-chalcone/oxime hybrids as potential antibacterial DNA gyrase inhibitors: Design, synthesis, ADMET prediction and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 13. google.com [google.com]
- 14. eagonlab.github.io [eagonlab.github.io]
- 15. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 16. DNA gyrase - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1,2,5-oxadiazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-1,2,5-oxadiazol-3-amine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound. The proposed synthetic route involves three main stages:
-
Synthesis of Diaminoglyoxime (DAG) from glyoxal.
-
Cyclization of Diaminoglyoxime to 3,4-Diaminofurazan (DAF).
-
Selective diazotization and chlorination of 3,4-Diaminofurazan to yield this compound.
Stage 1: Diaminoglyoxime (DAG) Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of DAG | Incomplete reaction of glyoxal with hydroxylamine. | - Ensure the correct stoichiometric ratio of hydroxylamine hydrochloride to glyoxal. An excess of hydroxylamine can improve the yield.[1][2] - Maintain the reaction temperature at 90-95°C for a sufficient duration (e.g., 5 hours or more).[1][2] - Control the pH of the reaction mixture; the reaction proceeds well under alkaline conditions. |
| Product Contamination/ Impurities | Formation of side products or unreacted starting materials. | - Recrystallize the crude product from hot water to improve purity.[2] - Ensure the glyoxal used is of good quality and purity. |
| Thermal Runaway | The reaction can be exothermic.[2] | - Add the glyoxal solution portion-wise to the preheated hydroxylamine solution to control the initial exotherm.[2] - Ensure adequate stirring and temperature monitoring throughout the reaction. |
Stage 2: 3,4-Diaminofurazan (DAF) Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of DAF | Incomplete cyclization of DAG. | - Ensure the reaction is carried out at a sufficiently high temperature (e.g., 170-180°C) in a sealed reactor.[3][4] - Use a suitable base, such as potassium hydroxide, for the dehydration and cyclization.[3][4][5] - Microwave-assisted synthesis can be an alternative to improve yield and reduce reaction time. |
| Product is dark or discolored | Decomposition of the product at high temperatures. | - Carefully control the reaction temperature and duration to avoid charring. - Purify the crude product by recrystallization. |
| Incomplete reaction | Insufficient heating or reaction time. | - Ensure the reaction mixture reaches the target temperature. - Extend the reaction time if TLC or other monitoring indicates the presence of starting material. |
Stage 3: Selective Chlorination of DAF
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Target Compound | - Incomplete diazotization. - Formation of side products (e.g., 3,4-dichlorofurazan, 3-amino-4-hydroxyfurazan).[1] - Decomposition of the diazonium salt.[2] | - Maintain a low temperature (0-5°C) during the diazotization step to ensure the stability of the diazonium salt.[2] - Use a stoichiometric amount of sodium nitrite to favor mono-diazotization. - Slowly add the diazonium salt solution to the cuprous chloride solution. - The use of copper(I) chloride is crucial for the Sandmeyer reaction.[4] |
| Formation of Azo Dyes (colored impurities) | The diazonium salt couples with unreacted 3,4-diaminofurazan. | - Ensure complete conversion of the starting amine or add the diazonium salt solution to the copper catalyst solution without delay. - Maintain a low temperature and acidic conditions during the reaction. |
| Formation of Phenolic Byproducts | Reaction of the diazonium salt with water.[1] | - Use a non-aqueous solvent if possible, or minimize the amount of water. - Perform the reaction at low temperatures. |
| Difficulty in Product Isolation | The product may be soluble in the reaction mixture or form salts. | - After the reaction, neutralize the mixture carefully and extract the product with a suitable organic solvent. - Purification by column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed synthetic pathway for this compound?
A1: The proposed synthesis is a three-stage process:
-
Diaminoglyoxime (DAG) Synthesis: Reaction of glyoxal with an excess of hydroxylamine hydrochloride in an alkaline solution.[1][2]
-
3,4-Diaminofurazan (DAF) Synthesis: Base-catalyzed cyclization and dehydration of diaminoglyoxime at elevated temperatures.[3][4][5]
-
Selective Mono-Sandmeyer Reaction: Selective diazotization of one amino group of 3,4-diaminofurazan using sodium nitrite in an acidic medium at low temperature, followed by reaction with cuprous chloride to replace the diazonium group with a chlorine atom.
Q2: How can I improve the yield of the initial precursor, Diaminoglyoxime (DAG)?
A2: To improve the yield of DAG, it is recommended to use an excess of hydroxylamine hydrochloride and control the reaction temperature between 90-95°C.[1][2] A one-pot synthesis from glyoxal and hydroxylamine hydrochloride has been reported with yields around 70%.[1] Another procedure suggests using a preheated aqueous hydroxylamine solution and adding aqueous glyoxal, followed by heating, to achieve yields of 77-80% without the need for recrystallization.[2]
Q3: What are the critical parameters for the cyclization of DAG to 3,4-Diaminofurazan (DAF)?
A3: The critical parameters for the cyclization of DAG to DAF are high temperature and a basic medium. The reaction is typically carried out in a sealed stainless steel reactor at 170-180°C with aqueous potassium hydroxide.[3][4] Yields of around 70% have been reported under these conditions.[3]
Q4: How can I achieve selective chlorination of only one amino group in 3,4-diaminofurazan?
A4: Achieving selective mono-chlorination via a Sandmeyer reaction is a significant challenge. The two amino groups on the furazan ring may have different reactivities. To favor mono-substitution, you should:
-
Use a controlled amount of the diazotizing agent (e.g., sodium nitrite), ideally a 1:1 molar ratio with the substrate.
-
Maintain a low temperature (0-5°C) to prevent decomposition of the diazonium salt and side reactions.[2]
-
Slowly add the diazotizing agent to the acidic solution of 3,4-diaminofurazan to control the reaction rate.
Q5: What are the expected side products in the final Sandmeyer reaction step?
A5: Potential side products include:
-
3,4-Dichlorofurazan: From the diazotization and chlorination of both amino groups.
-
3-Amino-4-hydroxyfurazan: From the reaction of the diazonium salt with water.[1]
-
Azo compounds: Formed by the coupling of the diazonium salt with unreacted 3,4-diaminofurazan, which are often highly colored.
-
Biaryl byproducts: Which are indicative of a radical mechanism in the Sandmeyer reaction.[4]
Experimental Protocols
Synthesis of Diaminoglyoxime (DAG)
A modified one-pot synthesis has been shown to produce DAG in high yields.[1]
-
Reagents:
-
Hydroxylamine hydrochloride (0.4 mole)
-
Aqueous sodium hydroxide (5 M)
-
Glyoxal (40% aqueous solution, 0.08 mole)
-
-
Procedure:
-
To a stirred solution of hydroxylamine hydrochloride in aqueous sodium hydroxide, add the glyoxal solution.
-
After 30 minutes, heat the mixture at 90-95°C for 5 hours.
-
Cool the solution to 5°C to allow the product to crystallize.
-
Filter the colorless crystals, wash with cold water, and dry.
-
| Parameter | Value | Reference |
| Yield | 69-71% | [1] |
| Melting Point | 197-199°C (dec) | [1] |
Synthesis of 3,4-Diaminofurazan (DAF)
This procedure involves the dehydration and cyclization of DAG.[3][4]
-
Reagents:
-
Diaminoglyoxime (0.2 mole)
-
Aqueous potassium hydroxide (2 M)
-
-
Procedure:
-
Place a suspension of diaminoglyoxime in aqueous potassium hydroxide in a stainless steel reactor.
-
Seal the reactor and heat it in an oil bath at 170-180°C for 2 hours.
-
Cool the reactor in an ice bath for 2 hours.
-
Open the reactor in a fume hood, remove the mixture, and filter to obtain colorless needles of the product.
-
| Parameter | Value | Reference |
| Yield | 70% | [3] |
| Melting Point | 179-180°C | [3] |
Hypothetical Protocol for this compound
This protocol is based on the principles of the Sandmeyer reaction and would require optimization.
-
Reagents:
-
3,4-Diaminofurazan
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Cuprous Chloride (CuCl)
-
-
Procedure:
-
Diazotization:
-
Dissolve 3,4-diaminofurazan in concentrated hydrochloric acid and water, and cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes at this temperature.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of cuprous chloride in concentrated hydrochloric acid and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold cuprous chloride solution with vigorous stirring.
-
Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a base (e.g., sodium carbonate) to a neutral or slightly basic pH.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Visualizations
References
- 1. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 3. Diazotisation [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Chiral separation of halogenated amino acids by ligand-exchange capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues with 4-Chloro-1,2,5-oxadiazol-3-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Chloro-1,2,5-oxadiazol-3-amine in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Unexpected degradation of this compound in solution.
If you are observing a loss of your compound in solution, consider the following potential causes and troubleshooting steps.
Potential Cause 1: pH Instability
The stability of this compound can be pH-dependent. The 1,2,5-oxadiazole (furazan) ring can be susceptible to cleavage under strongly acidic or basic conditions. The primary amine group also influences the compound's behavior in response to pH changes.
-
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your solution.
-
Buffering: If the solution is unbuffered, consider using a buffer system to maintain a stable pH, ideally between pH 5 and 7.
-
pH Screening Study: Perform a small-scale pH stability study by dissolving the compound in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Analyze the samples at different time points using a suitable analytical method like HPLC-UV to determine the optimal pH range for stability.
-
Potential Cause 2: Solvent Incompatibility
The choice of solvent can significantly impact the stability of the compound. Protic solvents (e.g., water, methanol, ethanol) may participate in degradation reactions, while reactive solvents could directly degrade the molecule.
-
Troubleshooting Steps:
-
Solvent Review: Re-evaluate the solvent used. If possible, switch to a less reactive, aprotic solvent such as acetonitrile, THF, or DMSO.
-
Solubility and Stability Testing: Test the solubility and stability of the compound in a small panel of alternative solvents. Monitor for the appearance of degradation products over time.
-
Potential Cause 3: Temperature-Induced Degradation
Elevated temperatures can accelerate the degradation of many organic compounds.
-
Troubleshooting Steps:
-
Temperature Control: Ensure that solutions are prepared, stored, and handled at controlled, and preferably reduced, temperatures (e.g., 2-8 °C).
-
Avoid Heat: Do not heat solutions containing this compound unless necessary. If heating is required, perform it for the shortest possible duration and at the lowest effective temperature.
-
Thermal Stress Test: To understand the thermal sensitivity, you can perform a short-term thermal stress test by incubating the solution at an elevated temperature (e.g., 40°C) and comparing its stability to a control at a lower temperature.
-
Potential Cause 4: Light-Induced Degradation (Photosensitivity)
Compounds with heterocyclic rings and certain functional groups can be sensitive to light, especially UV radiation.
-
Troubleshooting Steps:
-
Protect from Light: Always store solutions in amber vials or wrap the container with aluminum foil to protect them from light.
-
Work in Low Light: When handling the solutions, minimize exposure to direct sunlight and strong artificial light.
-
Photostability Test: Conduct a photostability study by exposing a solution to a controlled light source (e.g., a photostability chamber) and comparing it to a sample kept in the dark.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of this compound in a standard organic solvent like DMSO?
While specific stability data for this compound is not extensively published, for many similar heterocyclic compounds, solutions in dry DMSO are relatively stable for short-term storage (days to weeks) when stored at -20°C and protected from light. However, for long-term storage, it is recommended to store the compound as a dry solid. A stability study is highly recommended to determine the precise shelf life under your specific conditions.
Q2: Are there any known incompatible reagents or excipients?
Avoid strong oxidizing and reducing agents, as they can react with the oxadiazole ring or the amine group. Strong acids and bases should also be avoided due to the risk of hydrolysis and ring cleavage. The reactivity of the amino group suggests that it can react with electrophilic reagents.
Q3: How can I monitor the degradation of this compound in my samples?
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for monitoring the degradation. This method can separate the parent compound from its degradation products, allowing for quantification of the remaining active compound. Mass spectrometry (LC-MS) can be used to identify the degradation products.
Q4: What are the likely degradation pathways for this molecule?
Based on the structure, two primary degradation pathways can be hypothesized:
-
Hydrolysis of the Chloro Group: The chlorine atom may be susceptible to nucleophilic substitution by water or other nucleophiles in the solution, leading to the formation of a hydroxylated derivative.
-
Ring Cleavage: The 1,2,5-oxadiazole ring, while aromatic, can undergo cleavage under harsh conditions (e.g., strong acid/base, high temperature), leading to a variety of smaller, more polar degradation products.
Data Presentation
The following tables are examples of how to present quantitative stability data.
Table 1: pH Stability of this compound (1 mg/mL) at 25°C
| pH | Initial Purity (%) | Purity after 24h (%) | Purity after 72h (%) |
| 3.0 | 99.5 | 95.2 | 88.1 |
| 5.0 | 99.6 | 99.1 | 98.5 |
| 7.0 | 99.5 | 99.3 | 98.9 |
| 9.0 | 99.4 | 92.8 | 85.4 |
Table 2: Solvent Stability of this compound (1 mg/mL) at 25°C (Protected from Light)
| Solvent | Initial Purity (%) | Purity after 7 days (%) |
| Acetonitrile | 99.6 | 99.2 |
| DMSO | 99.5 | 98.9 |
| Methanol | 99.4 | 96.5 |
| Water (pH 7) | 99.5 | 98.0 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Study
To understand the degradation profile of this compound, a forced degradation study can be performed under the following conditions:
-
Acidic Hydrolysis: 1 mg/mL solution in 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 1 mg/mL solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 1 mg/mL solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound heated to 105°C for 24 hours.
-
Photodegradation: 1 mg/mL solution exposed to a photostability chamber (ICH Q1B guidelines) for a specified duration.
Samples from each condition should be analyzed by the HPLC method described above to assess the extent of degradation and the profile of degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothesized degradation pathways.
Technical Support Center: Synthesis of 1,2,5-Oxadiazole Compounds
Welcome to the technical support center for the synthesis of 1,2,5-oxadiazole (furazan) and 1,2,5-oxadiazole N-oxide (furoxan) compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2,5-oxadiazoles and their N-oxides?
A1: The primary methods for synthesizing the 1,2,5-oxadiazole ring system include the dehydration of α-dioximes for furazans and the cyclization of α-nitro-ketoximes for furoxans. Other notable methods involve ring-conversion reactions and post-ring introduction of substituents (PRIS), a strategy that allows for the modification of a pre-formed furoxan ring.
Q2: I am observing a lower than expected yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete conversion of starting materials is a common issue. Additionally, the formation of side products through rearrangement reactions, such as the Beckmann rearrangement, can significantly reduce the yield of the desired 1,2,5-oxadiazole. Reaction conditions such as temperature, solvent, and the choice of catalyst can also have a substantial impact on the overall yield. For instance, in some nucleophilic substitution reactions on furoxan rings, a lower temperature may favor the formation of mono-substituted products, while higher temperatures are required for di-substitution[1].
Q3: How can I minimize the formation of the Beckmann rearrangement product?
A3: The Beckmann rearrangement is a common side reaction during the synthesis of 1,2,5-oxadiazoles from oximes, leading to the formation of amides or nitriles[2]. To mitigate this, careful selection of the dehydrating agent and reaction conditions is crucial. Milder reagents and lower reaction temperatures can often suppress this rearrangement. For example, using 2,4,6-trichloro[1][3][4]triazine (TCT) in DMF at room temperature has been reported as a mild method for the Beckmann rearrangement, suggesting that careful control of reagents can influence the reaction pathway[5][6][7].
Q4: My final product seems to be a mixture of regioisomers. How can I control the regioselectivity?
A4: The formation of regioisomers is a known challenge, particularly in the synthesis of unsymmetrically substituted furoxans. The reaction mechanism and the electronic properties of the substituents can influence the position of the N-oxide. Careful control of reaction conditions and the choice of starting materials can sometimes favor the formation of one regioisomer over the other.
Q5: What are the best practices for purifying 1,2,5-oxadiazole compounds?
A5: Purification of 1,2,5-oxadiazole derivatives is typically achieved through standard techniques such as column chromatography on silica gel, recrystallization, or distillation for volatile compounds. The choice of solvent for chromatography and recrystallization is critical and needs to be optimized for each specific compound. It is also important to be aware of the potential thermal instability of some energetic 1,2,5-oxadiazole derivatives during purification.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This guide will help you diagnose and resolve issues related to low or no yield in your 1,2,5-oxadiazole synthesis.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low or no product yield.
Possible Causes and Solutions:
| Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. The presence of significant amounts of starting material indicates incomplete conversion. | Increase reaction time, elevate the temperature, or consider a more effective catalyst or solvent. |
| Side Product Formation | Analyze the crude reaction mixture by TLC, LC-MS, and NMR to identify unexpected spots or peaks. | Modify reaction conditions to disfavor the side reaction. This may involve lowering the temperature, using a milder dehydrating agent, or changing the solvent. |
| Product Degradation | If the desired product is formed but disappears over time, it may be unstable under the reaction or workup conditions. | Perform stability tests on the purified product under the reaction and workup conditions. If unstable, consider a milder workup procedure or a synthetic route that avoids harsh conditions. |
| Suboptimal Reagent Quality | Impurities in starting materials or reagents can inhibit the reaction or lead to side products. | Ensure the purity of all starting materials and reagents. Use freshly distilled solvents. |
Issue 2: Formation of Beckmann Rearrangement Byproducts
This guide provides steps to identify and minimize the formation of amides or nitriles resulting from the Beckmann rearrangement of oxime intermediates.
Logical Flow for Mitigating Beckmann Rearrangement
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Beckmann Rearrangement of Oximes under Very Mild Conditions [organic-chemistry.org]
- 6. audreyli.com [audreyli.com]
- 7. Beckmann rearrangement of oximes under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-1,2,5-oxadiazol-3-amine
Welcome to the technical support center for the synthesis of 4-Chloro-1,2,5-oxadiazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound.
I. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound, which is typically prepared from 3,4-diaminofurazan (DAF) via a diazotization reaction followed by a Sandmeyer-type chlorination.
Diagram of the General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete diazotization of the starting material, 3,4-diaminofurazan (DAF). | - Ensure the reaction temperature is maintained between -5 to 5 °C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the diazonium salt. - Use a sufficient excess of hydrochloric acid to ensure the complete formation of nitrous acid and the diazonium salt. - Add the sodium nitrite solution slowly and dropwise to control the reaction rate and temperature. |
| Decomposition of the intermediate diazonium salt. | - The diazonium salt of aminofurazan can be unstable. It is crucial to proceed to the Sandmeyer reaction immediately after its formation without attempting to isolate it. - Keep the reaction mixture cold throughout the diazotization step. | |
| Ineffective Sandmeyer reaction. | - Ensure the copper(I) chloride catalyst is active. If it is greenish, it may have oxidized to copper(II). Wash with dilute HCl and then water, and dry before use. - Use a stoichiometric amount of CuCl for better reactivity. - Ensure the temperature for the Sandmeyer reaction is appropriate. A gradual increase in temperature after the addition of the diazonium salt solution to the CuCl solution is often necessary to initiate the reaction. | |
| Formation of Side Products (e.g., biaryl compounds, phenols) | The Sandmeyer reaction is known to produce biaryl byproducts through radical mechanisms. | - Maintain a consistent and optimized temperature during the Sandmeyer reaction. - Ensure efficient stirring to promote the desired reaction pathway. |
| Presence of excess water and elevated temperatures in the Sandmeyer reaction can lead to the formation of phenolic byproducts. | - Minimize the amount of water in the Sandmeyer reaction mixture where possible. - Avoid excessively high temperatures during the decomposition of the diazonium salt. | |
| Difficulty in Product Purification | The product is contaminated with starting material or side products. | - For removal of unreacted DAF, consider washing the crude product with a dilute acid solution in which the more basic DAF is more soluble. - Recrystallization from a suitable solvent system (e.g., ethanol-water, toluene) can be effective. - Column chromatography on silica gel may be necessary for high purity, using a solvent system such as ethyl acetate/hexane. |
| Product Instability | The final product, this compound, may have limited thermal stability. | - Store the purified product in a cool, dark, and dry place. - Avoid prolonged exposure to high temperatures. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most common and logical starting material is 3,4-diaminofurazan (DAF), also known as 3,4-diamino-1,2,5-oxadiazole.
Q2: What are the critical parameters for the diazotization step?
A2: The critical parameters for the diazotization of 3,4-diaminofurazan are:
-
Temperature: Strictly maintain the temperature between -5 to 5 °C.
-
Acid Concentration: Use a sufficient excess of a strong acid like hydrochloric acid.
-
Reagent Addition: Add the sodium nitrite solution slowly and subsurface to ensure localized concentration and temperature control.
Q3: How can I be sure that the diazotization is complete?
A3: While direct monitoring of the diazonium salt is challenging due to its instability, a simple method to check for the presence of excess nitrous acid is to use starch-iodide paper. A blue-black color indicates the presence of nitrous acid, suggesting that all the amine has been consumed. However, a large excess of nitrous acid should be avoided as it can lead to side reactions.
Q4: What is the role of copper(I) chloride in the Sandmeyer reaction?
A4: Copper(I) chloride acts as a catalyst in the Sandmeyer reaction. It facilitates the conversion of the aryl diazonium salt to an aryl radical with the loss of nitrogen gas. The aryl radical then reacts with the chloride from the copper(II) chloride formed in the process to yield the final aryl chloride product and regenerate the copper(I) catalyst.
Q5: Can I use copper(II) chloride for the Sandmeyer chlorination?
A5: While some Sandmeyer-type reactions can utilize copper(II) salts, the classical and most efficient Sandmeyer chlorination employs copper(I) chloride. Using copper(II) chloride directly may lead to lower yields or different side products.
Q6: What are some common purification techniques for this compound?
A6: Common purification techniques include:
-
Recrystallization: Using a suitable solvent mixture like ethanol/water or toluene.
-
Column Chromatography: On silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Acid-Base Extraction: To remove unreacted basic starting materials.
Diagram of Troubleshooting Logic:
Caption: Troubleshooting flowchart for low yield in the synthesis.
III. Experimental Protocols
The following is a generalized experimental protocol based on standard procedures for Sandmeyer reactions applied to aminofurazans. Researchers should optimize these conditions for their specific laboratory setup and scale.
Protocol: Synthesis of this compound
Materials:
-
3,4-Diaminofurazan (DAF)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,4-diaminofurazan in concentrated hydrochloric acid and water, cooled to 0 to -5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the DAF solution, ensuring the temperature does not rise above 5 °C. The addition should be done subsurface if possible.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the furazan diazonium salt.
-
-
Preparation of the Copper(I) Chloride Solution:
-
In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature. Nitrogen gas evolution should be observed.
-
Gently heat the mixture (e.g., to 40-50 °C) until the gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
-
Table of Reaction Parameters (for Optimization):
| Parameter | Typical Range | Notes |
| DAF:NaNO₂ Molar Ratio | 1 : 1.05 - 1.2 | A slight excess of sodium nitrite ensures complete diazotization. |
| DAF:HCl Molar Ratio | 1 : 3 - 5 | Sufficient acid is crucial for the formation of nitrous acid and the diazonium salt. |
| Diazotization Temperature | -5 to 5 °C | Critical for the stability of the diazonium salt. |
| DAF:CuCl Molar Ratio | 1 : 1 - 1.5 | A stoichiometric amount of CuCl is often used for better yields. |
| Sandmeyer Reaction Temperature | 0 °C to 50 °C | Gradual warming is key to control the decomposition of the diazonium salt. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and by qualified personnel. The stability and potential hazards of the intermediates and final product should be carefully considered.
Technical Support Center: 4-Chloro-1,2,5-oxadiazol-3-amine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-1,2,5-oxadiazol-3-amine.
Frequently Asked Questions (FAQs)
1. Synthesis and Reaction Conditions
-
Q: I am experiencing low yields in the synthesis of this compound. What are the common causes and solutions?
A: Low yields can stem from several factors. Incomplete reaction, side reactions, and suboptimal reaction conditions are common culprits. Ensure that your starting materials are pure and dry, as moisture can interfere with the reaction. The reaction temperature and time are also critical; refer to established protocols for similar furazan syntheses and consider optimizing these parameters. Inadequate stirring can lead to a non-homogeneous reaction mixture, also affecting the yield.
-
Q: What are the typical reaction conditions for the synthesis of this compound?
-
Q: My reaction is not proceeding to completion. How can I troubleshoot this?
A: Incomplete reactions can be due to several factors. Check the purity of your reagents, as impurities can inhibit the reaction. Ensure that the reaction temperature is optimal; sometimes a slight increase in temperature can drive the reaction to completion. The choice of solvent is also crucial; ensure it is appropriate for the reaction and is anhydrous if required. Finally, consider the possibility of catalyst deactivation if you are using one.
2. Purification and Characterization
-
Q: What is the best method to purify crude this compound?
A: Purification of oxadiazole derivatives often involves recrystallization or column chromatography. The choice of solvent for recrystallization is critical and may need to be determined empirically. For column chromatography, a suitable solvent system (e.g., a mixture of ethyl acetate and pentane) should be selected to achieve good separation.
-
Q: I am seeing unexpected peaks in the NMR spectrum of my product. What could they be?
A: Unexpected peaks in the NMR spectrum could indicate the presence of starting materials, intermediates, or byproducts. Compare the spectrum with the expected chemical shifts for this compound and any known impurities. Common impurities could include unreacted starting materials or products of side reactions. For example, in the synthesis of related oxadiazoles, incomplete cyclization can leave starting materials or intermediates in the final product.
-
Q: How can I confirm the identity and purity of my synthesized this compound?
A: A combination of analytical techniques is recommended to confirm the identity and purity of your compound.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine purity. A purity level of >99% has been demonstrated for similar compounds using HPLC.[1]
-
3. Handling and Storage
-
Q: What are the recommended storage conditions for this compound?
A: this compound should be stored in a well-ventilated place with the container tightly closed.[1] It is also recommended to store it at 2-8°C and protect it from light.
-
Q: What are the main safety hazards associated with this compound?
A: According to safety data sheets for similar compounds, this compound is toxic if swallowed, in contact with skin, or if inhaled.[1] It may cause an allergic skin reaction and is suspected of causing cancer.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Always handle this compound in a well-ventilated area or fume hood, and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Impure or wet starting materials. | Ensure starting materials are of high purity and are thoroughly dried before use. |
| Suboptimal reaction temperature or time. | Systematically vary the reaction temperature and time to find the optimal conditions. Monitor the reaction progress using TLC or HPLC. | |
| Inefficient stirring. | Use a magnetic stirrer or mechanical stirrer to ensure the reaction mixture is homogeneous. | |
| Incorrect stoichiometry of reagents. | Carefully check the molar ratios of your reactants. | |
| Presence of Multiple Spots on TLC | Incomplete reaction. | Increase reaction time or temperature. |
| Formation of byproducts. | Byproducts can form due to side reactions. Consider modifying the reaction conditions (e.g., lowering the temperature) to minimize their formation. Purification by column chromatography may be necessary. | |
| Degradation of the product. | Some oxadiazole derivatives can be unstable. Ensure that the work-up and purification conditions are not too harsh (e.g., avoid strong acids or bases if the compound is sensitive). | |
| Difficulty in Product Purification | Product is an oil or does not crystallize. | If recrystallization fails, try purification by column chromatography. If the product is an oil, it may be possible to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Co-elution of impurities during column chromatography. | Try a different solvent system or a different stationary phase for chromatography. | |
| Inconsistent Spectroscopic Data | Presence of residual solvent. | Dry the sample under high vacuum for an extended period to remove residual solvent. |
| Incorrect product structure. | Re-evaluate the synthetic route and reaction mechanism. Consider the possibility of rearrangements or unexpected reactions. Perform detailed 2D NMR experiments to confirm the structure. | |
| Sample degradation. | Re-purify the sample and acquire spectroscopic data immediately. Check the stability of the compound under the analysis conditions. |
Experimental Protocols
While a specific protocol for this compound is not detailed in the available literature, a general synthetic approach for a related 1,2,5-oxadiazol-3-amine derivative is provided below. This can be adapted as a starting point for your experiments.
Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine [2]
This protocol describes the synthesis of a substituted 1,2,5-oxadiazol-3-amine from 1,2,5-oxadiazole-3,4-diamine.
-
Reaction Setup: Dissolve 1,2,5-oxadiazole-3,4-diamine (400 mg, 4 mmol) in acetic acid (5 mL).
-
Addition of Reagent: Add 2,5-hexanedione (0.51 mL, 4.4 mmol) to the solution.
-
Reaction: Stir the reaction mixture for 2 hours at 40–45 °C.
-
Work-up: Cool the reaction mixture to room temperature and add water (40 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Dry the combined organic layers over MgSO₄ and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
| Parameter | Value |
| Yield | 72% (510 mg) |
| Appearance | Colorless solid |
| Melting Point | 93–94 °C |
Visualizations
Experimental Workflow: Synthesis of a 1,2,5-Oxadiazol-3-amine Derivative
References
avoiding common pitfalls in oxadiazole synthesis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of oxadiazole derivatives. Here you will find troubleshooting guides and frequently asked questions to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of various oxadiazole isomers.
1,3,4-Oxadiazoles
Question: My 1,3,4-oxadiazole synthesis from an acylhydrazide is resulting in a low yield. What are the common causes and solutions?
Answer: Low yields in 1,3,4-oxadiazole synthesis from acylhydrazides are a frequent issue. Several factors could be contributing to this problem. Here’s a troubleshooting guide:
-
Incomplete Cyclization: The cyclodehydration of the intermediate N,N'-diacylhydrazine is a critical step. Ensure your dehydrating agent is active and used in appropriate stoichiometry.
-
Troubleshooting:
-
Reagent Choice: Harsh dehydrating agents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂) are commonly used.[1][2] However, milder reagents like triflic anhydride or Burgess reagent can sometimes provide better yields with sensitive substrates.[1]
-
Reaction Conditions: Ensure adequate reaction time and temperature. Some reactions require heating under reflux for several hours to go to completion.[1] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1][3]
-
-
-
Side Reactions: The starting acylhydrazide can undergo side reactions, especially under harsh acidic or basic conditions.
-
Troubleshooting:
-
Protecting Groups: If your substrate has sensitive functional groups, consider using protecting groups.
-
pH Control: For methods involving a base, such as those using carbon disulfide, careful control of pH is necessary to prevent hydrolysis of the starting material or product.[1]
-
-
-
Purification Losses: 1,3,4-Oxadiazoles can be lost during workup and purification.
-
Troubleshooting:
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your specific compound.
-
Chromatography: Use an appropriate solvent system for column chromatography to ensure good separation from impurities. Recrystallization from a suitable solvent like ethanol is also a common purification method.[1]
-
-
Question: I am observing significant impurity formation in my 1,3,4-oxadiazole synthesis. How can I identify and minimize these impurities?
Answer: Impurity formation is a common pitfall. The nature of the impurity depends on the synthetic route.
-
Unreacted Starting Materials: Incomplete conversion is a common source of impurities.
-
Identification: Use TLC, LC-MS, or NMR to identify the presence of starting acylhydrazide or the other coupling partner.
-
Minimization: Re-evaluate reaction conditions (time, temperature, stoichiometry of reagents) to drive the reaction to completion.
-
-
N,N'-Diacylhydrazine Intermediate: In many syntheses, the N,N'-diacylhydrazine is a stable intermediate. If the cyclization step is inefficient, this will be a major impurity.
-
Identification: This intermediate can often be isolated and characterized.
-
Minimization: Ensure the dehydrating agent is potent enough and the conditions are sufficient for cyclization.
-
-
Side Products from Oxidative Cyclization: When using methods involving oxidative cyclization of N-acylhydrazones, over-oxidation or other side reactions can occur.
-
Identification: Characterization by mass spectrometry and NMR is crucial.
-
Minimization: Use controlled amounts of the oxidizing agent (e.g., bromine, KMnO₄, chloramine-T) and optimize the reaction temperature.[1]
-
1,2,4-Oxadiazoles
Question: My synthesis of a 1,2,4-oxadiazole from an amidoxime and a carboxylic acid derivative is failing or giving very low yields. What should I check?
Answer: The synthesis of 1,2,4-oxadiazoles often presents unique challenges. Here are some key areas to investigate:
-
Reactivity of Starting Materials:
-
Amidoxime Quality: Ensure the amidoxime is pure and has not degraded.
-
Carboxylic Acid Activation: The carboxylic acid needs to be activated for the reaction to proceed. Common methods include conversion to an acyl chloride or using coupling agents. One-pot syntheses using activating agents like the Vilsmeier reagent have been reported to give good yields.[4]
-
-
Reaction Conditions:
-
Solvent and Base: The choice of solvent and base is critical. Superbase media like NaOH/DMSO have been shown to be effective for one-pot synthesis at room temperature.[4]
-
Temperature: While some methods work at room temperature, others may require heating. However, be aware that 1,2,4-oxadiazoles can be thermally sensitive and prone to rearrangement.[5][6]
-
-
Side Reactions:
-
Dimerization of Nitrile Oxides: If the reaction proceeds through a nitrile oxide intermediate, dimerization to form furoxans (1,2,5-oxadiazole-2-oxides) can be a significant side reaction.[4]
-
Ring Instability: The 1,2,4-oxadiazole ring can be unstable, especially under certain pH conditions. Studies have shown that they exhibit maximum stability in a pH range of 3-5 and can undergo ring-opening at higher or lower pH.[7] Mono-substituted 1,2,4-oxadiazoles are generally less stable than their di-substituted counterparts.[5]
-
Question: I am struggling with the purification of my 1,2,4-oxadiazole derivative. Any suggestions?
Answer: Purification of 1,2,4-oxadiazoles can be challenging due to their polarity and potential instability.
-
Chromatography:
-
Stationary Phase: Standard silica gel is commonly used.
-
Eluent System: A gradient elution from a non-polar solvent (e.g., heptane) to a more polar solvent (e.g., ethyl acetate) is often effective.[8]
-
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method. Experiment with different solvents to find one that provides good quality crystals.
-
Handling and Storage: Be mindful of the stability of your compound. Some 1,2,4-oxadiazoles are unstable over time, even at low temperatures.[8] It is advisable to use the purified compound promptly or store it under an inert atmosphere at a low temperature.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for common oxadiazole synthetic routes. Note that optimal conditions can vary significantly based on the specific substrates used.
Table 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
| Starting Materials | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aromatic acid hydrazide & Aromatic carboxylic acid | POCl₃ | - | Reflux | Several | 54-66 | [1] |
| N,N'-Diacylhydrazine | Trifluoromethanesulfonic anhydride / Pyridine | Dichloromethane | Not specified | Not specified | High | [1] |
| Acylhydrazide & Carbon disulfide | KOH | Ethanol | Reflux | Overnight | 71-81 | [1] |
| N-Acylhydrazone | Chloramine-T | - | Microwave | Minutes | Good | [3] |
| Acylhydrazide & α-Bromo nitroalkane | - | Semiaqueous | Not specified | Not specified | Good | [9] |
Table 2: Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles
| Starting Materials | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amidoxime & Carboxylic acid methyl/ethyl ester | NaOH/DMSO | DMSO | Room Temp | 4-24 | 11-90 | [4] |
| Amidoxime & Carboxylic acid | Vilsmeier reagent | Not specified | Not specified | Not specified | 61-93 | [4] |
| gem-Dibromomethylarene & Amidoxime | Not specified | Not specified | Long | ~90 | [4] | |
| Amidoxime & Acyl chloride | NH₄F/Al₂O₃ or K₂CO₃ | - | Microwave | Short | Good | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration of N,N'-Diacylhydrazines using POCl₃
This protocol is adapted from the general procedure described by Husain et al.[1]
-
Preparation of N,N'-Diacylhydrazine: a. To a solution of the starting carboxylic acid hydrazide (1 equivalent) in an appropriate solvent (e.g., ethanol), add the corresponding acyl chloride or carboxylic acid (1 equivalent). b. If using a carboxylic acid, a coupling agent may be required. c. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). d. Isolate the N,N'-diacylhydrazine product by filtration or extraction.
-
Cyclodehydration: a. To the purified N,N'-diacylhydrazine (1 equivalent), add phosphorus oxychloride (POCl₃) (excess, typically 3-5 equivalents) slowly and carefully in a fume hood, as the reaction can be exothermic. b. Heat the reaction mixture to reflux for several hours (typically 2-6 hours). Monitor the progress of the reaction by TLC. c. After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. d. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates. e. Filter the solid product, wash it with water, and dry it. f. Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol).[1]
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles from Amidoximes and Carboxylic Acid Esters
This protocol is based on the method developed by Baykov et al.[4]
-
To a solution of the amidoxime (1 equivalent) in dimethyl sulfoxide (DMSO), add powdered sodium hydroxide (NaOH) (2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the carboxylic acid methyl or ethyl ester (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 4 to 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
The product will often precipitate out of the solution. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Collect the precipitated solid by filtration, wash with water, and dry. If an extraction was performed, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualized Workflows and Logic
The following diagrams illustrate common experimental workflows and troubleshooting logic in oxadiazole synthesis.
Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Solubility of 4-Chloro-1,2,5-oxadiazol-3-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 4-Chloro-1,2,5-oxadiazol-3-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of a new this compound derivative?
A1: The initial assessment should involve determining the kinetic and thermodynamic solubility of the compound. Kinetic solubility provides a measure of how quickly the compound dissolves and is often determined by adding a concentrated DMSO stock solution to an aqueous buffer. Thermodynamic solubility, or equilibrium solubility, represents the true saturation point of the compound and is measured by equilibrating an excess of the solid compound in a solvent over a longer period. These initial assessments will guide the selection of an appropriate solubility enhancement strategy.
Q2: What are the most common strategies for improving the solubility of poorly soluble this compound derivatives?
A2: Common strategies for improving the solubility of these derivatives, like other poorly soluble active pharmaceutical ingredients (APIs), can be broadly categorized into physical and chemical modifications.
-
Physical Modifications: These include particle size reduction (micronization, nanonization), and creating solid dispersions where the drug is dispersed within a hydrophilic carrier.
-
Chemical Modifications: These involve forming salts (if the molecule has ionizable groups), co-crystals (multi-component crystals of the API and a coformer), or using complexing agents like cyclodextrins. The use of co-solvents is also a widely employed chemical approach.
Q3: How does the chemical structure of this compound derivatives impact their solubility?
A3: The solubility of these derivatives is influenced by several structural features. The oxadiazole ring itself is a heterocyclic system that can participate in various intermolecular interactions. The chloro-substituent adds to the lipophilicity of the molecule, which can decrease aqueous solubility. The amine group provides a site for potential salt formation, which can be exploited to enhance solubility. The overall crystal lattice energy of the solid form also plays a crucial role; a more stable crystal lattice will require more energy to break, leading to lower solubility.
Q4: Can pH be used to modify the solubility of these compounds?
A4: Yes, for derivatives with ionizable groups like the amine function, pH can significantly impact solubility. The amine group can be protonated at acidic pH, forming a more soluble salt. The pKa of the amine group will determine the pH range over which this effect is most pronounced. Therefore, conducting solubility studies across a range of pH values is recommended.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
Issue 1: Compound precipitates out of DMSO stock solution upon storage.
-
Question: My this compound derivative, which was initially soluble in DMSO, has started to precipitate after a few freeze-thaw cycles. Why is this happening and how can I resolve it?
-
Answer:
-
Cause 1: Water Absorption: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.[1]
-
Solution 1: Use anhydrous DMSO and store stock solutions in tightly sealed vials with desiccant.
-
Cause 2: Supersaturation: You might have created a supersaturated stock solution. Over time and with temperature fluctuations (freeze-thaw cycles), the excess compound will crystallize out to reach its thermodynamic solubility limit.
-
Solution 2: Gently warm the stock solution and sonicate to redissolve the precipitate before use. If precipitation is persistent, consider preparing a fresh stock solution at a slightly lower concentration.
-
Cause 3: Polymorphic Transformation: The compound may have initially dissolved in a higher-energy, more soluble amorphous or metastable crystalline form. Upon storage, it may convert to a more stable, less soluble crystalline form.
-
Solution 3: Characterize the solid form of your compound using techniques like X-ray powder diffraction (XRPD) to understand its polymorphic behavior.
-
Issue 2: Compound crashes out of solution when diluting DMSO stock into aqueous buffer for biological assays.
-
Question: When I add my DMSO stock solution of a this compound derivative to my aqueous assay buffer, a precipitate forms immediately. How can I prevent this?
-
Answer:
-
Cause: This is a common issue for poorly water-soluble compounds. The rapid change in solvent environment from DMSO to a predominantly aqueous medium causes the compound to exceed its aqueous solubility limit and precipitate.
-
Solution 1: Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can sometimes keep the compound in solution.
-
Solution 2: Use of Co-solvents: Include a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol 400) in your final aqueous solution. This can increase the overall solvent capacity for your compound.[2]
-
Solution 3: Formulation with Excipients: For in vitro assays, consider pre-formulating the compound with solubility enhancers like cyclodextrins. The compound can form an inclusion complex with the cyclodextrin, which has a hydrophilic exterior, thereby increasing its apparent aqueous solubility.
-
Solution 4: Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize its effect on the biological system and to reduce the risk of precipitation upon further dilution.[2]
-
Issue 3: Inconsistent results in solubility enhancement experiments.
-
Question: I am trying to improve the solubility of my compound using different techniques, but my results are not reproducible. What could be the cause?
-
Answer:
-
Cause 1: Incomplete Equilibration: In thermodynamic solubility measurements, it is crucial to ensure that the system has reached equilibrium. Insufficient shaking time or inadequate agitation can lead to an underestimation of the true solubility.
-
Solution 1: Allow sufficient time for equilibration (typically 24-48 hours) with continuous agitation. Confirm that solubility has reached a plateau by taking measurements at different time points.
-
Cause 2: Solid-State Inconsistency: The starting material may not be in a consistent solid form (e.g., a mixture of polymorphs, or varying degrees of crystallinity). Different solid forms can have different solubilities.
-
Solution 2: Characterize your starting material to ensure it is a single, stable solid form before each experiment.
-
Cause 3: Inaccurate Quantification: The method used to quantify the dissolved compound (e.g., UV-Vis spectroscopy, HPLC) may not be properly validated or may be subject to interference from excipients used in the formulation.
-
Solution 3: Validate your analytical method for accuracy, precision, and linearity in the presence of any excipients used in your solubility enhancement strategy.
-
Quantitative Solubility Data
The following table summarizes available quantitative solubility data for a derivative of this compound. Data for this specific class of compounds is limited in the public domain, and researchers are encouraged to determine the solubility of their specific derivatives experimentally.
| Compound | Solvent | Temperature (°C) | Solubility |
| 4-[chloro(nitroso)methylidene]-1,2,5-oxadiazol-3-amine | DMSO | Not Specified | ≥ 48 mg/mL[3] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility
This protocol outlines the shake-flask method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound derivative (solid)
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of the solid compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for at least 24 hours to ensure equilibrium is reached. It is advisable to take samples at 24 and 48 hours to confirm that the concentration is no longer changing.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
The measured concentration represents the thermodynamic solubility.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance solubility.
Materials:
-
This compound derivative (API)
-
Hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG))
-
A common volatile solvent in which both the API and carrier are soluble (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of the API and the carrier to achieve the target ratio (e.g., 1:1, 1:5 w/w).
-
Dissolve both the API and the carrier in a sufficient amount of the common solvent in a round-bottom flask.
-
Ensure complete dissolution by stirring or sonication.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Continue evaporation until a solid film or mass is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Once completely dry, scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion in a desiccator.
-
The solubility and dissolution rate of the solid dispersion can then be compared to the pure API.
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Logical workflow for troubleshooting solubility issues.
References
Technical Support Center: Scale-up Synthesis of 4-Chloro-1,2,5-oxadiazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Chloro-1,2,5-oxadiazol-3-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the multi-step synthesis of this compound. The synthesis is typically a three-step process involving the formation of Diaminoglyoxime (DAG), followed by chlorination to Dichloroglyoxime, and subsequent cyclization and amination to yield the final product.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Diaminoglyoxime (DAG) Synthesis | ||
| Low Yield of DAG | Incomplete reaction; Suboptimal stoichiometry of reactants; Insufficient heating. | Increase the stoichiometric ratio of hydroxylamine hydrochloride. Ensure the reaction is heated to 90-95°C for a sufficient duration (at least 5-6 hours).[1] A newer, safer procedure suggests heating at 95°C for 72-96 hours for higher yields (77-80%).[2][3] |
| Thermal Runaway | The reaction is highly exothermic, especially in the one-step synthesis.[3] | Use a preheated aqueous hydroxylamine solution and add aqueous glyoxal slowly to better control the exotherm.[2] Continuous flow reactors can also mitigate this risk by providing better temperature control.[4][5] |
| Product Contamination | Presence of unreacted starting materials or side products. | Recrystallization from boiling water is often necessary to obtain pure DAG.[2] The use of decolorizing carbon can also help remove impurities.[3] |
| Step 2: Dichloroglyoxime Synthesis | ||
| Incomplete Chlorination | Insufficient chlorinating agent; Poor mixing of the heterogeneous reaction mixture. | Ensure at least a 2:1 molar ratio of chlorine gas to glyoxime.[6] For safer handling, N-chlorosuccinimide (NCS) in DMF can be used as an alternative to chlorine gas.[7][8] |
| Over-chlorination/ Side Product Formation | Reaction temperature is too high; Prolonged reaction time. | Maintain a low reaction temperature, ideally around -20°C, when using chlorine gas.[6] A continuous flow setup can allow for higher temperatures (e.g., 20°C) with better control. |
| Handling of Chlorine Gas | Chlorine gas is highly toxic and difficult to handle in a laboratory setting.[7][8] | Consider using N-chlorosuccinimide (NCS) as a safer chlorinating agent.[7][8] If using chlorine gas, ensure it is handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). |
| Step 3: Cyclization and Amination | ||
| Low Yield of Final Product | Incomplete cyclization; Suboptimal reaction conditions for amination. | The cyclization of dichloroglyoxime can be sensitive. Ensure anhydrous conditions if required. The specific conditions for amination (reagent, temperature, solvent) are critical and should be optimized. |
| Formation of Isomers or Byproducts | Non-selective reaction during amination or cyclization. | The purification of the final product may require column chromatography or recrystallization to remove isomers and byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical safety concern during the scale-up synthesis of this compound?
A1: The most significant safety concern is the potential for thermal runaway during the synthesis of the diaminoglyoxime (DAG) precursor, as the reaction is highly exothermic.[3] Additionally, the use of chlorine gas for the synthesis of dichloroglyoxime poses a significant inhalation hazard and requires strict handling protocols.[7][8]
Q2: Can the synthesis be performed in a one-pot reaction?
A2: While a one-pot synthesis for diaminoglyoxime from glyoxal and hydroxylamine hydrochloride has been reported, it is prone to thermal runaway and may result in lower yields.[3] A two-step process, or a carefully controlled one-pot procedure with slow addition of reagents, is generally recommended for better safety and yield on a larger scale.[1][2]
Q3: Are there safer alternatives to using chlorine gas for the chlorination step?
A3: Yes, N-chlorosuccinimide (NCS) in a solvent like DMF has been successfully used as a safer and easier-to-handle alternative to elemental chlorine gas for the synthesis of dichloroglyoxime.[7][8]
Q4: What are the key parameters to control for a successful scale-up?
A4: Key parameters include:
-
Temperature control: Crucial for managing the exothermic nature of the DAG synthesis and preventing side reactions during chlorination.
-
Stoichiometry: Precise control of reactant ratios is essential for maximizing yield and minimizing impurities.
-
Mixing: Efficient mixing is important, especially in heterogeneous reaction mixtures like the chlorination of glyoxime.
-
Reaction time: Optimizing reaction times at each step is necessary to ensure complete conversion without promoting byproduct formation.
Q5: What purification methods are recommended for the final product?
A5: The final product, this compound, will likely require purification to remove unreacted intermediates, isomers, and other byproducts. Recrystallization from a suitable solvent or column chromatography are the most common methods for purifying solid organic compounds.
Experimental Protocols
Protocol 1: Synthesis of Diaminoglyoxime (DAG) - Safer Procedure[3][4]
-
Preheat a 50 wt.% aqueous solution of hydroxylamine (10 equivalents) in a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel.
-
Slowly add a 40 wt.% aqueous solution of glyoxal (1 equivalent) to the preheated hydroxylamine solution while maintaining vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 95°C for 72-96 hours.
-
Cool the reaction mixture to room temperature, and then further cool to 0-5°C in an ice bath.
-
The pure diaminoglyoxime will precipitate as a crystalline solid.
-
Filter the solid, wash with cold water, and dry under vacuum. This procedure can yield 77-80% of pure DAG without the need for recrystallization.[2][3]
Protocol 2: Synthesis of Dichloroglyoxime using N-chlorosuccinimide (NCS)[8][9]
-
In a fume hood, dissolve glyoxime in DMF in a reaction vessel.
-
Add N-chlorosuccinimide (NCS) portion-wise to the solution while stirring. The reaction is exothermic and should be monitored.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Perform a workup involving the addition of a lithium chloride solution.
-
The crude dichloroglyoxime can be isolated and purified by recrystallization.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in Diaminoglyoxime synthesis.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. osti.gov [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rnd.iitb.ac.in [rnd.iitb.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Item - A Chlorine Gas-Free Synthesis of Dichloroglyoxime - American Chemical Society - Figshare [acs.figshare.com]
Technical Support Center: 4-Chloro-1,2,5-oxadiazol-3-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-1,2,5-oxadiazol-3-amine.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low or no yield of the desired product is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete precursor synthesis (e.g., Diaminoglyoxime) | Ensure complete conversion of the starting materials for the furazan ring precursor. Monitor the reaction by TLC or HPLC. | Increased purity of the precursor, leading to a higher yield of the final product. |
| Inefficient cyclization to the oxadiazole ring | Optimize the cyclization conditions. This may involve adjusting the temperature, reaction time, or the choice of dehydrating agent (e.g., succinic anhydride). | Improved efficiency of the ring-closure reaction, maximizing the formation of the 1,2,5-oxadiazole core. |
| Suboptimal chlorination conditions | Carefully control the stoichiometry of the chlorinating agent. Both insufficient and excessive chlorination can lead to a mixture of products and reduced yield of the desired monochlorinated compound. | Precise chlorination to favor the formation of the 4-chloro derivative. |
| Degradation of the product | 4-Amino-3-chloro-1,2,5-oxadiazole may be sensitive to high temperatures or extreme pH. Purify the product under mild conditions. | Minimized product loss during workup and purification. |
Issue 2: Presence of Significant Impurities in the Final Product
The presence of impurities can significantly impact downstream applications. Below is a guide to identifying and mitigating common impurities.
| Impurity | Identification Method | Potential Source | Mitigation Strategy |
| Unreacted 3,4-Diamino-1,2,5-oxadiazole | HPLC, LC-MS | Incomplete chlorination. | Increase the equivalents of the chlorinating agent slightly or prolong the reaction time. Monitor the reaction progress closely. |
| Dichlorinated byproducts (3,4-Dichloro-1,2,5-oxadiazole) | GC-MS, LC-MS | Excess chlorinating agent or harsh reaction conditions. | Use a controlled amount of the chlorinating agent and maintain a lower reaction temperature. |
| Ring-opened byproducts | NMR, LC-MS | Unstable reaction conditions (e.g., high temperature, strong acid/base). | Perform the reaction and workup under neutral or mildly acidic/basic conditions and at a controlled temperature. |
| Solvent-related impurities | GC-MS | Residual solvent from the reaction or purification steps. | Ensure proper drying of the final product under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A common synthetic pathway starts with the synthesis of 3,4-diamino-1,2,5-oxadiazole (diaminofurazan), which is then selectively chlorinated to yield the target compound. The synthesis of diaminofurazan itself often begins with the dimerization of cyanogen and subsequent reactions.
Q2: How can I monitor the progress of the chlorination reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the spots/peaks of the reaction mixture with the starting material and the purified product, you can determine the extent of the conversion.
Q3: What are the recommended purification techniques for this compound?
Due to the polar nature of the amino group, flash column chromatography using an amine-functionalized silica gel can be effective in purifying the compound.[1] A gradient elution with a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point.[1] Recrystallization from a suitable solvent system can also be employed for final purification.
Q4: My final product is unstable and decomposes over time. How can I improve its stability?
Ensure the product is thoroughly dried and stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. Avoid exposure to light and moisture. The presence of residual acidic or basic impurities can also catalyze decomposition, so high purity is crucial for stability.
Q5: Are there any specific safety precautions I should take when working with this compound?
As with any chemical synthesis, proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The synthesis and handling of this compound should be performed in a well-ventilated fume hood. Given the presence of the oxadiazole ring, which is found in some energetic materials, it is prudent to handle the compound with care and avoid subjecting it to high temperatures or shock.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Diamino-1,2,5-oxadiazole (Diaminofurazan)
A general method for the synthesis of diaminofurazan involves heating diaminoglyoxime with potassium hydroxide.[2] The resulting product can then be purified by recrystallization.
Protocol 2: Chlorination of 3,4-Diamino-1,2,5-oxadiazole
A controlled chlorination of 3,4-diamino-1,2,5-oxadiazole can be achieved using a suitable chlorinating agent such as N-chlorosuccinimide (NCS) in an appropriate solvent. The reaction should be carried out at a controlled temperature to favor mono-chlorination.
Example Procedure:
-
Dissolve 3,4-diamino-1,2,5-oxadiazole in a suitable solvent (e.g., acetonitrile).
-
Cool the solution to 0 °C.
-
Add N-chlorosuccinimide (1.0-1.2 equivalents) portion-wise while monitoring the internal temperature.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction with a suitable quenching agent.
-
Extract the product and purify by column chromatography or recrystallization.
Protocol 3: Analytical HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting decision tree for synthesis and purification issues.
References
Validation & Comparative
A Comparative Guide to the Spectral Validation of 4-Chloro-1,2,5-oxadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the spectral validation of 4-Chloro-1,2,5-oxadiazol-3-amine. Due to the limited availability of public spectral data for this specific compound, this guide presents a comparative analysis using structurally related analogs. The provided experimental data and protocols for these analogs will serve as a valuable reference for researchers in validating the synthesis and purity of this compound.
Comparative Spectral Data
The following tables summarize the key spectral data for compounds structurally analogous to this compound. These analogs provide reference points for the expected spectral features of the target compound, particularly the characteristic signals of the 1,2,5-oxadiazole ring and the amino group.
Table 1: ¹H and ¹³C NMR Spectral Data of 1,2,5-Oxadiazole Analogs
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | CDCl₃ | 5.98 (2H, s, CH), 4.17 (2H, br s, NH₂), 2.13 (6H, s, CH₃) | 153.1 (C-N), 144.5 (C-N), 129.5 (C-CH₃), 108.8 (CH), 12.1 (CH₃) | [1] |
| 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine | N/A | Data not available in provided search results. | Data not available in provided search results. | [2] |
| 4-Chloro-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | DMSO-d₆ | 6.85 (d, 1H), 7.01 (d, 1H), 7.13–7.31 (m, 2H), 7.70–7.75 (m, 2H), 7.89 (s, 1H), 8.76 (s, 1H, NH), 11.05 (s, 1H, ArOH) | 152.60, 148.66, 148.11, 144.54, 141.39, 128.64, 125.66, 122.81, 122.41, 117.17, 115.51, 108.54 | [3][4] |
Table 2: IR and Mass Spectrometry Data of 1,2,5-Oxadiazole Analogs
| Compound | IR (ν, cm⁻¹) | Mass Spectrometry (m/z) | Reference |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | 3409, 3328, 3255, 3211 (NH₂), 2952, 2927 (C-H), 1646 (C=N) | [M+H]⁺: 179.0927 (calculated), 179.0930 (found) | [1] |
| 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine | Data not available in provided search results. | [M]⁺: 207.19 g/mol | [2] |
| 4-Chloro-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Data not available in provided search results. | ESI-MS [M+1]⁺: 306.01, [M+3]⁺: 308.00 | [3][4] |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data necessary for the validation of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: A 300 or 400 MHz NMR spectrometer is typically sufficient for routine characterization.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretches for the amine, C=N and N-O stretches for the oxadiazole ring, and C-Cl stretch.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in the appropriate mass range. For ESI, both positive and negative ion modes should be tested.
-
Data Analysis: Determine the molecular weight of the compound from the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻). Analyze the fragmentation pattern to confirm the structure. For chlorinated compounds, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed in the molecular ion cluster.
Workflow for Spectral Data Validation
The following diagram illustrates a typical workflow for the spectral validation of a newly synthesized compound like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine | C9H9N3O3 | CID 2063436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to 4-Chloro-1,2,5-oxadiazol-3-amine and Its Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, oxadiazole scaffolds are of significant interest due to their diverse biological activities and utility as bioisosteres for amide and ester groups. This guide provides a comparative analysis of 4-Chloro-1,2,5-oxadiazol-3-amine and its key isomers: 1,2,4-oxadiazoles and 1,3,4-oxadiazoles. This objective overview, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these heterocyclic compounds.
Physicochemical Properties: A Tale of Two Isomers
Significant differences in physicochemical properties exist between oxadiazole isomers, which can impact their pharmacokinetic profiles. A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs has revealed that 1,3,4-oxadiazole isomers generally exhibit lower lipophilicity (log D), enhanced metabolic stability, and improved aqueous solubility. These differences can be attributed to their distinct charge distributions and dipole moments.
While specific experimental data for this compound is limited, data for a closely related derivative, 4-[chloro(nitroso)methylidene]-1,2,5-oxadiazol-3-amine, provides some insight into its potential properties.
Table 1: Physicochemical Properties of an Exemplary 1,2,5-Oxadiazole Derivative and General Comparison of 1,2,4- and 1,3,4-Oxadiazole Isomers
| Property | 4-[chloro(nitroso)methylidene]-1,2,5-oxadiazol-3-amine | 1,2,4-Oxadiazole Derivatives (General) | 1,3,4-Oxadiazole Derivatives (General) |
| Molar Mass ( g/mol ) | 162.53 | Variable | Variable |
| Density (g/cm³) | 2.13 ± 0.1 | Variable | Variable |
| Boiling Point (°C) | 398.0 ± 52.0 (Predicted) | Generally higher than 1,3,4-isomers | Generally lower than 1,2,4-isomers |
| Solubility | DMSO: ≥ 48 mg/mL | Generally lower aqueous solubility | Generally higher aqueous solubility |
| pKa | 9.19 ± 0.70 (Predicted) | Variable | Variable |
| Lipophilicity (log D) | Not available | Generally higher | Generally an order of magnitude lower |
Biological Activities: A Spectrum of Therapeutic Potential
Oxadiazole isomers exhibit a broad range of biological activities, making them attractive scaffolds in drug discovery. The specific isomer and its substitution pattern play a crucial role in determining the pharmacological profile.
This compound and other 1,2,5-Oxadiazoles (Furazans)
Derivatives of 1,2,5-oxadiazol-3-amine, also known as 3-aminofurazans, have shown notable biological effects. For instance, N-acylated furazan-3-amines have demonstrated promising antiplasmodial activity against Plasmodium falciparum. The 1,2,5-oxadiazole ring is also a key component in some high-energy materials.
1,2,4-Oxadiazole Derivatives
This isomer is a well-established bioisosteric replacement for esters and amides and is present in numerous biologically active compounds. Derivatives of 1,2,4-oxadiazole have been reported to possess a wide array of pharmacological activities, including:
-
Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial and fungal strains.
-
Anticancer Activity : Showing cytotoxicity against various cancer cell lines.
-
Anti-inflammatory Activity : Demonstrating potential in modulating inflammatory pathways.
-
Neuroprotective and Antidiabetic Properties : Investigated for their potential in treating neurological disorders and diabetes.
1,3,4-Oxadiazole Derivatives
Similar to their 1,2,4-counterparts, 1,3,4-oxadiazoles are extensively studied in medicinal chemistry. They are recognized for their thermal and chemical stability and their ability to act as bioisosteres.[1] The diverse biological activities associated with this scaffold include:
-
Antimicrobial and Antifungal Activities : A significant number of derivatives have been synthesized and tested against a wide range of pathogens.[2][3]
-
Anticancer Activity : Numerous studies have highlighted the potent cytotoxic effects of 1,3,4-oxadiazole derivatives against various cancer cell lines.[4][5][6]
-
Anti-inflammatory and Analgesic Properties : These compounds have been explored for their potential to alleviate pain and inflammation.[7]
-
Antitubercular Activity : Several derivatives have shown promising activity against Mycobacterium tuberculosis.
Table 2: Comparative Biological Activities of Oxadiazole Isomers (Selected Examples with IC50/MIC Values)
| Compound/Derivative Class | Isomer Type | Biological Activity | Target/Cell Line | IC50/MIC Value | Reference |
| N-Acylated furazan-3-amine derivative | 1,2,5-Oxadiazole | Antiplasmodial | P. falciparum | Not specified in abstract | |
| Substituted 1,2,4-Oxadiazole | 1,2,4-Oxadiazole | S1P1 Agonist | S1P1 Receptor | Varies | |
| 3-Aryl-5-amino-1,2,4-oxadiazole | 1,2,4-Oxadiazole | Antimicrobial | S. aureus, E. coli | 0.15 µg/mL, 0.05 µg/mL | [8] |
| 1,2,4-Oxadiazole linked imidazopyrazine derivative (16a) | 1,2,4-Oxadiazole | Anticancer | MCF-7, A-549, A-375 | 0.68 µM, 1.56 µM, 0.79 µM | [9] |
| 1,2,4-Oxadiazole linked imidazopyrazine derivative (16b) | 1,2,4-Oxadiazole | Anticancer | MCF-7, A-549, A-375 | 0.22 µM, 1.09 µM, 1.18 µM | [9] |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | 1,3,4-Oxadiazole | Antibacterial | Gram-positive/negative | 8 µg/mL | [10][11] |
| Chalcone-linked 1,3,4-oxadiazole derivative (37) | 1,3,4-Oxadiazole | Anticancer | MCF-7 | 6.8 µM | [4] |
| 1,3,4-Oxadiazole thioether derivative (37) | 1,3,4-Oxadiazole | Anticancer | HepG2 | 0.7 ± 0.2 µM | [5] |
| Naproxen 1,3,4-oxadiazole derivative (5) | 1,3,4-Oxadiazole | Anticancer | MCF-7 | 2.13 µg/mL | [4] |
Note: The presented IC50/MIC values are from different studies and should be compared with caution due to variations in experimental conditions.
Experimental Protocols: Synthesis and Biological Evaluation
Detailed experimental protocols are crucial for the reproducibility of scientific findings. While a specific protocol for the direct comparative study of these isomers is not available in the reviewed literature, representative methodologies for their synthesis and biological evaluation are outlined below.
General Synthesis of Oxadiazole Isomers
The synthesis of oxadiazole isomers typically involves cyclization reactions of appropriately substituted precursors.
Caption: General synthetic pathways for oxadiazole isomers.
Synthesis of 1,2,5-Oxadiazol-3-amines (Furazan-3-amines): A common route involves the cyclization of α-amino-α-hydroxyiminoacetamides or related compounds. For instance, the synthesis of 3-aminofurazans can be achieved through a multi-step process starting from corresponding aldehydes.
Synthesis of 1,2,4-Oxadiazoles: A prevalent method is the reaction of amidoximes with acylating agents (such as acid chlorides or anhydrides) to form O-acyl amidoximes, which then undergo thermal or base-catalyzed cyclodehydration.[12]
Synthesis of 1,3,4-Oxadiazoles: These are frequently synthesized by the oxidative cyclization of N-acylhydrazones or the dehydration of 1,2-diacylhydrazines using reagents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid.[12][13] One-pot synthesis methods from carboxylic acids have also been developed.[14]
Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no drug) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay):
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of oxadiazole derivatives.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of oxadiazole derivatives stem from their interaction with various molecular targets. While the specific mechanism of action for this compound is not extensively documented in the provided search results, the broader classes of oxadiazole isomers have been implicated in several signaling pathways.
For instance, some 1,3,4-oxadiazole derivatives have been shown to exert their anticancer effects by inhibiting enzymes such as telomerase, topoisomerase, and various kinases.[4][5] In the context of antimicrobial activity, these compounds can interfere with essential cellular processes in bacteria and fungi.
Caption: Potential molecular targets and mechanisms of action for oxadiazole derivatives.
Conclusion
The comparison of this compound with its 1,2,4- and 1,3,4-isomers highlights the profound impact of isomeric structure on the physicochemical and biological properties of these heterocyclic compounds. While all three classes of isomers demonstrate a wide range of promising therapeutic activities, the 1,3,4-oxadiazole scaffold often presents a more favorable profile in terms of aqueous solubility and metabolic stability. The available data suggests that this compound and its derivatives warrant further investigation, particularly in the context of antiplasmodial and other antimicrobial applications. For drug development professionals, the choice of the oxadiazole isomer will be a critical decision, guided by the desired pharmacological profile and the specific therapeutic target. Further direct comparative studies under standardized experimental conditions are necessary to fully elucidate the structure-activity relationships and to rationally design novel and effective oxadiazole-based therapeutic agents.
References
- 1. scribd.com [scribd.com]
- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to 1,2,5-Oxadiazoles in Bioisosteric Replacement Studies
The strategic replacement of functional groups with bioisosteres—substituents that retain similar biological activity—is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the 1,2,5-oxadiazole (furazan) scaffold in bioisosteric replacement studies, offering researchers and drug development professionals a comprehensive overview of its performance, supporting experimental data, and detailed methodologies.
The 1,2,5-Oxadiazole Scaffold: An Overview
The 1,2,5-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two adjacent nitrogen atoms. While less common in drug design than its 1,2,4- and 1,3,4-isomers, it possesses unique electronic properties and functionalities that make it a valuable, albeit specialized, tool in drug discovery.[1][2] Its primary applications in bioisosterism include acting as a carboxylic acid mimic and, in its N-oxide form (furoxan), serving as a potent nitric oxide (NO) donor.[3][4]
Performance Comparison: 1,2,5-Oxadiazole as a Carboxylic Acid Bioisostere
The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety has been investigated as a bioisostere of the carboxylic acid group, particularly in the field of neuroscience. Its acidity and planar structure can effectively mimic the carboxylate function, enabling interactions with corresponding receptor sites.
Case Study: Ionotropic Glutamate Receptor (iGluR) Agonists
In a key study, the distal carboxylic acid group of glutamate was replaced with the 4-hydroxy-1,2,5-oxadiazol-3-yl group. The resulting compound was evaluated for its activity at iGluRs. The data demonstrates that this bioisosteric replacement yields a potent, albeit unselective, agonist.[3][5][6]
| Compound | Target | Assay Type | Result (EC₅₀) |
| Glutamate | iGluRs | Functional Assay | ~1-10 µM (Agonist) |
| (+)-10 (Oxadiazole Analogue) | iGluR2 (AMPA Receptor) | Functional Assay | 10 µM (Agonist)[3] |
| Table 1: Comparison of glutamate and its 1,2,5-oxadiazole bioisostere at ionotropic glutamate receptors. |
-
Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and manually defolliculated. They are then injected with cRNA encoding the desired iGluR subunits (e.g., iGluR2 for AMPA receptors).
-
Incubation: Injected oocytes are incubated for 2-5 days at 18°C in a modified Barth's solution to allow for receptor expression.
-
Electrophysiology: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. The oocyte is impaled with two microelectrodes filled with 3 M KCl, which serve as the voltage and current electrodes.
-
Compound Application: The cell is voltage-clamped at a holding potential of -60 mV. The test compound (e.g., the oxadiazole analogue) is applied in the perfusion solution at varying concentrations.
-
Data Acquisition: The current responses elicited by the compound are recorded. The peak current amplitude at each concentration is measured and plotted against the compound concentration to generate a dose-response curve.
-
Analysis: The EC₅₀ value, representing the concentration at which the compound elicits a half-maximal response, is calculated by fitting the dose-response curve to a sigmoidal function.[3]
Performance Comparison: Furoxans as Nitric Oxide (NO) Donors
1,2,5-Oxadiazole-2-oxides, commonly known as furoxans, are a well-established class of NO-donating compounds. They release NO under physiological conditions, typically requiring the presence of thiols like L-cysteine. This property has been exploited to create hybrid drugs that combine a primary pharmacological activity with the vasodilatory and signaling effects of NO.
Case Study: Hybrid COX-2 Inhibitor/NO Donor Agents
A series of 3,4-diphenylfuroxan derivatives were synthesized and evaluated as hybrid cyclooxygenase-2 (COX-2) inhibitors and NO donors. The goal was to combine the anti-inflammatory action of a COX-2 inhibitor with the gastrointestinal-sparing and cardioprotective effects of NO. The data show that these hybrid agents retain potent COX-2 inhibition while demonstrating thiol-dependent NO release.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | % NO Release (+ L-Cysteine) |
| Celecoxib (Reference) | 33.1 | 0.07 | 472 | N/A |
| Furoxan Analogue 13a,b | 11.6 | 0.12 | 97 | 0.57 - 3.18% |
| Furoxan Analogue 16 | 9.8 | 0.78 | 12 | 0.57 - 3.18% |
| Table 2: In vitro COX inhibition and nitric oxide releasing activity of furoxan-based hybrid agents. |
This protocol describes a common method for determining COX inhibitory activity.[7][8][9]
-
Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 enzyme is prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
Inhibitor Incubation: The test compound (furoxan derivative) at various concentrations is pre-incubated with the enzyme solution for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
-
Reaction Initiation: The COX reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Quenching: After a short incubation period (e.g., 2 minutes), the reaction is stopped by adding a solution of hydrochloric acid.
-
Quantification of Prostaglandin: The primary product, PGH₂, is unstable. It is typically reduced to the more stable PGF₂α using stannous chloride. The amount of PGF₂α produced is then quantified using an Enzyme Immunoassay (EIA).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC₅₀ value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[10]
This protocol measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[4][11][12]
-
Sample Preparation: The furoxan compound is dissolved in a physiological buffer (e.g., phosphate buffer, pH 7.4). To test for thiol-dependency, parallel reactions are set up with and without the addition of L-cysteine.
-
Incubation: The solutions are incubated at 37°C for a specified time (e.g., 1 hour) to allow for NO release and its conversion to nitrite.
-
Griess Reagent Addition: 50 µL of the sample solution is transferred to a 96-well plate. 50 µL of Sulfanilamide solution (Griess Reagent I) is added to each well, and the plate is incubated for 5-10 minutes at room temperature, protected from light.
-
Color Development: 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent II) is added to all wells. The plate is incubated for another 5-10 minutes at room temperature, protected from light, allowing a magenta-colored azo dye to form.
-
Measurement: The absorbance is read at approximately 540 nm using a microplate reader.
-
Quantification: The nitrite concentration in the samples is determined by comparison to a standard curve prepared using known concentrations of sodium nitrite.[13] The amount of NO released is reported as a percentage of the theoretical maximum.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. abcam.com [abcam.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
Structure-Activity Relationship of 4-Chloro-1,2,5-oxadiazol-3-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,5-oxadiazole (furazan) scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 4-Chloro-1,2,5-oxadiazol-3-amine core. The information presented herein is intended to inform the strategic design of novel therapeutic agents by providing a structured overview of how chemical modifications to this scaffold influence biological activity.
Comparative Analysis of Biological Activity
The biological evaluation of this compound analogs has been explored across various therapeutic areas, including anticancer, antibacterial, and enzyme inhibition. The following tables summarize the quantitative data from these studies, offering a clear comparison of the performance of different analogs.
Anticancer Activity
The anticancer potential of 4-substituted-1,2,5-oxadiazol-3-amine analogs has been investigated against several cancer cell lines. The data suggests that the nature of the substituent at the 4-position of the oxadiazole ring plays a crucial role in determining the cytotoxic efficacy.
Table 1: Anticancer Activity of 4-Substituted-1,2,5-oxadiazol-3-amine Analogs
| Compound ID | 4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -Cl | SNB-19 (Glioblastoma) | 65.12 (PGI) | [1] |
| 1b | -Cl | NCI-H460 (Lung) | 55.61 (PGI) | [1] |
| 1c | -Cl | SNB-75 (Glioblastoma) | 54.68 (PGI) | [1] |
| 2a | -NO2 | Not Specified | >10 | [2] |
| 2b | -Ph | Not Specified | >10 | [2] |
| 2c | -4-NO2-Ph | Not Specified | 5.8 | [2] |
| 2d | -4-OMe-Ph | Not Specified | >10 | [2] |
PGI: Percent Growth Inhibition at 10 µM. A higher PGI indicates greater anticancer activity.
SAR Insights:
-
The presence of a chlorine atom at the 4-position (compounds 1a-1c ) demonstrates significant growth inhibitory effects against specific cancer cell lines.[1]
-
Substitution with a phenyl ring containing an electron-withdrawing nitro group at the para-position (compound 2c ) enhances anticancer activity compared to an unsubstituted phenyl or a methoxy-substituted phenyl group.[2]
Antibacterial Activity
Several this compound analogs have been evaluated for their antibacterial properties. The minimum inhibitory concentration (MIC) is a key parameter to quantify their efficacy.
Table 2: Antibacterial Activity of this compound Analogs
| Compound ID | R-Group on Amino | Bacterial Strain | MIC (µg/mL) | Reference |
| 3a | -(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl) | S. aureus | 8 | [1] |
| 3b | -(5-(4-nitrophenyl)-1,3,4-oxadiazole-2-yl) | E. coli | 8 | [1] |
| 3c | -(5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl) | S. aureus | >128 | [1] |
| 3d | -(5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl) | E. coli | >128 | [1] |
SAR Insights:
-
The introduction of a 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl moiety on the amino group of the 4-chloro-1,2,5-oxadiazole core (compounds 3a and 3b ) results in significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
-
Replacing the nitro group with a chloro group on the terminal phenyl ring (compounds 3c and 3d ) leads to a dramatic loss of antibacterial activity.[1]
Enzyme Inhibition
The inhibitory potential of these analogs has been tested against various enzymes, highlighting their potential as targeted therapeutic agents.
Table 3: Enzyme Inhibitory Activity of 1,2,5-Oxadiazole Analogs
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 4a | Indoleamine 2,3-dioxygenase 1 (IDO1) | 108.7 | [3] |
| 4b | Indoleamine 2,3-dioxygenase 1 (IDO1) | 178.1 | [3] |
| 4c | Indoleamine 2,3-dioxygenase 1 (IDO1) | 139.1 | [3] |
| 5a | VEGFR-2 | 92 | [4][5] |
Note: The core structure of compounds 4a-4c is 1,2,5-oxadiazole-3-carboximidamide, and for 5a is a pyrazolo[3,4-d]pyrimidine based on a phenylfuroxan scaffold.
SAR Insights:
-
1,2,5-oxadiazole derivatives show potent inhibitory activity against IDO1, a key target in cancer immunotherapy.[3]
-
The 1,2,5-oxadiazole-2-oxide (furoxan) scaffold can be effectively incorporated into kinase inhibitors, as demonstrated by the potent VEGFR-2 inhibition of compound 5a .[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Anticancer Activity Assay (NCI-60 Screen)
The anticancer activity of the synthesized compounds was evaluated at the National Cancer Institute (NCI), USA, against a panel of 60 human cancer cell lines. The protocol involves a sulforhodamine B (SRB) assay to determine cell growth inhibition.
-
Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates.
-
Compound Addition: After 24 hours, the test compounds are added at a single concentration (10 µM).
-
Incubation: The plates are incubated for 48 hours at 37 °C, 5% CO2, and 100% relative humidity.
-
Cell Fixation: Adherent cells are fixed in situ by the addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4 °C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added, and the plates are incubated for 10 minutes at room temperature.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound stain is subsequently solubilized with 10 mM trizma base.
-
Absorbance Measurement: The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage growth is calculated at each of the drug concentrations levels. Percentage growth inhibition (PGI) is calculated as: [(Ti-Tz)/(C-Tz)] x 100 for concentrations for which Ti > Tz.
Antibacterial Susceptibility Testing (Microbroth Dilution Method)
The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay (Indoleamine 2,3-dioxygenase 1 - IDO1)
The inhibitory activity of the compounds against human IDO1 is determined using a biochemical assay.
-
Reaction Mixture: The reaction is performed in a buffer containing potassium phosphate, ascorbic acid, methylene blue, and catalase.
-
Enzyme and Substrate: Recombinant human IDO1 enzyme and L-Tryptophan are added to the reaction mixture.
-
Compound Addition: The test compounds are added at various concentrations.
-
Incubation: The reaction is incubated at room temperature.
-
Termination and Detection: The reaction is stopped by the addition of trichloroacetic acid. The mixture is then heated to convert N-formylkynurenine to kynurenine. The amount of kynurenine produced is measured by its absorbance at 480 nm after the addition of p-dimethylaminobenzaldehyde.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the relationships between chemical structures, biological activities, and experimental processes, Graphviz diagrams are provided.
Caption: Experimental workflow for SAR studies of this compound analogs.
Caption: Postulated inhibitory effect of oxadiazole derivatives on the EGFR/PI3K/mTOR signaling pathway.[6]
References
- 1. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
Validating the Purity of Synthesized 4-Chloro-1,2,5-oxadiazol-3-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for validating the purity of 4-Chloro-1,2,5-oxadiazol-3-amine, a heterocyclic amine with potential applications in medicinal chemistry. We present a comparison of common analytical techniques, detailed experimental protocols, and potential impurity profiles to aid in the quality control of this compound.
Comparison of Analytical Methods for Purity Determination
The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the required sensitivity and accuracy. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for assessing the purity of small organic molecules like this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. |
| Applicability | Suitable for a wide range of non-volatile and thermally labile compounds.[1] | Ideal for volatile and thermally stable compounds.[2][1] | Provides structural confirmation and quantitative analysis without the need for a reference standard of the analyte (qNMR).[3] |
| Sensitivity | High, with various sensitive detectors available (e.g., UV-Vis, DAD, MS).[2][4] | Very high, especially with a mass spectrometer as the detector.[2][5] | Generally lower sensitivity compared to chromatographic methods. |
| Data Output | Chromatogram showing retention time and peak area/height, which are used for quantification. | Chromatogram and mass spectrum for each peak, allowing for identification and quantification. | Spectrum with chemical shifts, signal integrals, and coupling constants, providing structural and quantitative information.[3] |
| Impurity Detection | Can separate and quantify a wide range of impurities. | Effective for volatile impurities. | Can detect and quantify impurities with distinct NMR signals, but may not be suitable for complex mixtures with overlapping signals.[3] |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used to validate the purity of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a method developed for a similar 1,3,4-oxadiazole derivative and is suitable for the analysis of this compound.[6][7]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the compound (a scan from 200-400 nm is recommended to find the absorbance maximum).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable alternative for purity analysis, particularly for identifying volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Purity is assessed by the relative area of this peak. The mass spectrum can be analyzed for characteristic fragmentation patterns of the oxadiazole ring.[8][9]
Quantitative NMR (qNMR) Spectroscopy Protocol
qNMR allows for the determination of absolute purity without a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube. Add the deuterated solvent and dissolve completely.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all protons.
-
Purity Calculation: The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can potentially lead to the formation of several impurities. A common synthetic route involves the cyclization of a precursor molecule.[10][11] Potential impurities can include unreacted starting materials, intermediates, and byproducts from side reactions.
| Potential Impurity | Origin | Recommended Detection Method |
| Unreacted Starting Materials | Incomplete reaction | HPLC, GC-MS |
| Dimerized Byproducts | Side reactions during cyclization | HPLC, MS |
| Isomeric Oxadiazoles | Alternative cyclization pathways | HPLC, NMR |
| Solvent Residues | Incomplete removal after synthesis | GC-MS, NMR |
Illustrative Biological Activity and Signaling Pathway
While the specific biological activity of this compound is not extensively documented, derivatives of oxadiazoles are known to exhibit a wide range of pharmacological activities, including anticancer and antibacterial effects.[7][12][13][14][15] For instance, some oxadiazole derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Oxadiazole [label="Oxadiazole\nDerivative", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, pencolor="#EA4335"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Recruits & Activates"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation; Oxadiazole -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];
// Invisible edges for alignment subgraph { rank=same; PIP2; PIP3; } } .dot
Caption: Illustrative PI3K/Akt/mTOR signaling pathway targeted by some anticancer oxadiazole derivatives.
Experimental Workflow for Purity Validation
A systematic workflow is essential for the comprehensive purity validation of synthesized this compound.
// Nodes Synthesis [label="Synthesized\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Initial_Screen [label="Initial Purity Screen\n(TLC or quick HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Column Chromatography)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC_Analysis [label="Quantitative HPLC\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; GCMS_Analysis [label="GC-MS Analysis\n(Volatile Impurities)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR_Analysis [label="Structural Confirmation\n& qNMR Purity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Purity [label="Final Purity\nAssessment", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pass [label="Purity > 95%", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Purity < 95%\nRepurify", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Synthesis -> Initial_Screen; Initial_Screen -> Purification; Purification -> HPLC_Analysis; Purification -> GCMS_Analysis; Purification -> NMR_Analysis; HPLC_Analysis -> Final_Purity; GCMS_Analysis -> Final_Purity; NMR_Analysis -> Final_Purity; Final_Purity -> Pass; Final_Purity -> Fail; Fail -> Purification [style=dashed]; } .dot
Caption: Experimental workflow for validating the purity of synthesized compounds.
By employing a combination of these analytical techniques and following a structured workflow, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Comparative Analysis of Chloro-Substituted Oxadiazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential biological activities of novel chemical entities is paramount. This guide provides a comparative analysis of chloro-substituted oxadiazole derivatives, offering insights into their potential cross-reactivity and therapeutic applications. While direct experimental data on 4-Chloro-1,2,5-oxadiazol-3-amine is not publicly available, this guide leverages data from structurally related compounds to infer its potential pharmacological profile.
Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1] Different isomers, such as 1,3,4-oxadiazole, 1,2,4-oxadiazole, and 1,2,5-oxadiazole, form the core of various biologically active molecules.[1][2] The inclusion of a chloro-substituent can significantly influence the pharmacological properties of these compounds. This guide summarizes the reported biological activities of various chloro-substituted oxadiazole analogues to provide a comparative landscape.
Comparative Biological Activities of Chloro-Substituted Oxadiazole Analogues
The following table summarizes the biological activities of various chloro-substituted oxadiazole derivatives, providing a basis for comparison with the yet-to-be-characterized this compound.
| Compound/Derivative Class | Oxadiazole Isomer | Biological Activity | Key Findings |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | 1,3,4-Oxadiazole | Anticancer, Antibacterial | One analogue demonstrated significant anticancer activity against various cell lines. Another analogue showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria with a MIC of 8 µg/mL.[3][4] |
| 4-Chloro-benzamide derivatives containing a substituted 1,2,4-oxadiazole | 1,2,4-Oxadiazole | RET Kinase Inhibition (Anticancer) | A specific derivative strongly inhibited RET kinase activity and cell proliferation driven by RET wildtype and gatekeeper mutations. |
| 2-(4-chlorophenyl)-5-(2,4-chlorophenyl)-1,3,4-oxadiazole | 1,3,4-Oxadiazole | Antibacterial | Showed the most effective activity against S. aureus and E. coli among the tested compounds. |
| 5-(Aryl)-2-{[-(2,4-dichlorophenyl)-amino]methyl}-1,3,4-oxadiazole | 1,3,4-Oxadiazole | Analgesic | A derivative with a 2,4-dichlorophenyl group showed maximal analgesic activity comparable to ibuprofen.[2] |
Experimental Protocols
The data presented in this guide is based on established experimental methodologies as reported in the cited literature. Below are generalized protocols for the key assays mentioned.
Anticancer Activity Screening (NCI US Protocol)
A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were evaluated for their in vitro anticancer activity against a panel of approximately 60 human cancer cell lines organized into nine subpanels (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer) at a single high dose (10 µM). The screening involves incubating the cancer cell lines with the test compound for 48 hours, followed by a sulforhodamine B (SRB) protein assay to determine cell viability. The percentage growth inhibition (PGI) is then calculated.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antibacterial activity of 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol was determined using a broth microdilution method. The compound was serially diluted in a nutrient broth medium in a 96-well plate. Standardized bacterial suspensions were added to each well and incubated at 37°C for 24 hours. The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Ciprofloxacin was used as a standard reference drug.[3][4]
Visualizing a Potential Synthetic Pathway
While the specific synthesis of this compound is not detailed in the available literature, a general synthetic approach for related oxadiazole derivatives often involves the cyclization of an intermediate. The following diagram illustrates a conceptual workflow for the synthesis and evaluation of such compounds.
Figure 1. Conceptual workflow for the synthesis and biological evaluation of a target compound.
Signaling Pathway Context
The anticancer activity of some chloro-substituted oxadiazole analogues has been linked to the inhibition of tubulin polymerization.[3] Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. The diagram below illustrates this signaling pathway.
Figure 2. Inhibition of tubulin polymerization by chloro-substituted oxadiazole analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In Vitro vs. In Vivo Activity of 4-Chloro-1,2,5-oxadiazol-3-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,5-oxadiazole (furazan) scaffold is a key heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the in vitro and in vivo activities of compounds based on the 4-amino-1,2,5-oxadiazole core, with a focus on analogs related to 4-Chloro-1,2,5-oxadiazol-3-amine. Direct comparative studies on the specific 4-chloro substituted amine are limited in publicly available literature; therefore, this guide draws upon data from closely related analogs to provide a comprehensive overview for researchers.
Executive Summary
Data Presentation: Performance Comparison
In Vitro Antiproliferative Activity
The in vitro cytotoxicity of various N-acyl derivatives of 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine and related analogs has been evaluated primarily using the MTT assay. The results, expressed as GI₅₀ (Concentration for 50% Growth Inhibition) or IC₅₀ (Concentration for 50% Inhibition), are summarized below.
Table 1: In Vitro Antiproliferative Activity of 1,2,5-Oxadiazole Derivatives
| Compound ID | Structure | Cell Line | Activity (µM) | Citation |
| MD77 | N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide | Leukemia (HL-60) | GI₅₀: 0.55 | [4][5] |
| Renal Cancer (TK-10) | GI₅₀: 6.75 | [4][5] | ||
| HCT-116 | IC₅₀: ~15 | [6] | ||
| HeLa | IC₅₀: ~15 | [6] | ||
| Compound 4 | N-[4-(4-(trifluoromethyl)phenyl)-1,2,5-oxadiazol-3-yl]-4-chlorobenzamide | HCT-116 | IC₅₀: ~10 | [4] |
| HeLa | IC₅₀: ~10 | [4] | ||
| MCF7 | IC₅₀: ~10 | [4] | ||
| MDA-MB 468 | IC₅₀: ~10 | [4] | ||
| Compound 6 | N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide | HCT-116 | IC₅₀: >50 | [5] |
| HeLa | IC₅₀: >50 | [5] |
Note: GI₅₀ values are from a broad panel screen, while IC₅₀ values are from specific assays. Lower values indicate higher potency.
In Vivo Antitumor Activity
Direct in vivo studies for the N-acyl-4-amino-1,2,5-oxadiazole series are not extensively reported. However, recent research on benzo[c][1][2][3]oxadiazole derivatives, which share the core active heterocycle, has demonstrated significant in vivo efficacy, providing strong support for the therapeutic potential of this class.
Table 2: In Vivo Antitumor Efficacy of Benzo[c][1][2][3]oxadiazole Prodrug L24
| Animal Model | Tumor Model | Compound/Dose | Tumor Growth Inhibition (TGI) | Key Finding | Citation |
| C57BL/6 Mice | MC38 Syngeneic Model | L24 (30 mg/kg, p.o.) | 68.3% | Significant antitumor effect | [1][2] |
| hPD-L1 Humanized Mice | MC38-hPD-L1 Model | L24 (30 mg/kg, p.o.) | 58.6% | Efficacy in humanized model | [1][2] |
Note: L24 is an orally bioavailable ester prodrug of a potent PD-L1 inhibitor based on the benzo[c][1][2][3]oxadiazole scaffold. p.o. = oral administration.
Experimental Protocols
Synthesis of N-Acyl-4-aryl-1,2,5-oxadiazol-3-amines
The synthesis of the title compounds generally involves a two-step process starting from a substituted benzaldehyde.
-
Formation of the 4-aryl-1,2,5-oxadiazol-3-amine Core: This intermediate is prepared from the corresponding substituted benzaldehyde. A detailed procedure can be found in the work by Chiacchio et al. (2019).[4]
-
Acylation of the Amine: The final amide derivatives are synthesized via acylation of the amine intermediate. A general procedure is as follows:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in dry N,N-dimethylformamide (DMF) cooled to 0°C under a nitrogen atmosphere, the appropriate 4-aryl-1,2,5-oxadiazol-3-amine (1 eq) is added.[5]
-
The mixture is stirred at 0°C for 20 minutes.
-
The desired acyl chloride (1.2 eq) is added dropwise at 0°C.[5]
-
The reaction mixture is then stirred at 60°C for 12 hours.[5]
-
After completion, water is added, and the DMF is removed under reduced pressure. The residue is extracted with ethyl acetate, and the organic phases are combined, dried, and concentrated. The final product is purified by chromatography.
-
In Vitro Cytotoxicity: MTT Assay
The antiproliferative activity is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay, which measures cellular metabolic activity.[7][8]
-
Cell Seeding: Cancer cells (e.g., HCT-116, HeLa) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[9]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.[6][9]
-
MTT Addition: The culture medium is removed, and a fresh medium containing MTT solution (e.g., 2 mg/mL) is added to each well. The plates are incubated for 1.5-4 hours at 37°C.[7][9]
-
Formazan Solubilization: The MTT-containing medium is removed, and an organic solvent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the insoluble purple formazan crystals.[7][9]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 490-590 nm.[9] The percentage of cell viability is calculated relative to untreated control cells.
Topoisomerase IIα Inhibition Assay
The inhibitory effect on topoisomerase IIα is assessed by measuring the enzyme's ability to relax supercoiled DNA.[5]
-
Reaction Mixture: Supercoiled plasmid DNA (e.g., pBR322) is incubated with human recombinant topoisomerase IIα in the presence of the test compounds at various concentrations in a reaction buffer.
-
Incubation: The reaction is allowed to proceed for 60 minutes at 37°C.[10]
-
Stopping the Reaction: The reaction is terminated by adding a stop buffer containing SDS and proteinase K.[10]
-
Gel Electrophoresis: The DNA samples are separated by electrophoresis on a 1% agarose gel. The different topological forms of DNA (supercoiled, relaxed, and nicked) are visualized by staining with an intercalating dye like ethidium bromide.
-
Analysis: Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form, which migrates faster than the relaxed form.
Visualizations: Workflows and Pathways
Caption: Experimental workflow for determining in vitro cytotoxicity using the MTT assay.
Caption: Proposed mechanism of action via Topoisomerase IIα inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[ c][1,2,5]oxadiazole Derivatives as Potent PD-L1 Inhibitors with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives | Anticancer Research [ar.iiarjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. air.unimi.it [air.unimi.it]
Safety Operating Guide
Proper Disposal of 4-Chloro-1,2,5-oxadiazol-3-amine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 4-Chloro-1,2,5-oxadiazol-3-amine, a chemical compound requiring specialized handling due to its toxicological profile. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. All handling and disposal operations must be conducted with strict adherence to safety protocols to mitigate risks of exposure and environmental contamination.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Sensitization | May cause an allergic skin reaction. | P272: Contaminated work clothing must not be allowed out of the workplace. |
| Carcinogenicity | May cause cancer. | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects. | P273: Avoid release to the environment. |
Step-by-Step Disposal Procedure
The primary and most critical step in the disposal of this compound is to ensure it is handled as hazardous waste and transferred to a licensed waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][2]
Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Lab Coat: A lab coat or other protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if handling outside of a fume hood or if dust is generated.[3]
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect pure this compound, contaminated lab supplies (e.g., weigh boats, gloves, paper towels), and any residues in a dedicated, properly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Original Containers: If disposing of the original product container, it must be managed as hazardous waste unless it has been triple-rinsed, with the rinsate collected as hazardous waste.[4]
Step 3: Waste Container Management
-
Container Type: Use a container that is in good condition, compatible with the chemical, and has a tight-fitting lid.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The hazard characteristics (e.g., "Toxic," "Carcinogen," "Environmental Hazard") should also be clearly visible.[4]
-
Storage: Keep waste containers closed at all times, except when adding waste. Store in a designated satellite accumulation area within the laboratory, away from incompatible materials.[2]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][5]
-
Provide the Safety Data Sheet (SDS) and a complete inventory of the waste to the disposal service. The final disposal will be conducted at an approved and permitted treatment, storage, and disposal facility (TSDF).
Experimental Decontamination Protocols
While direct disposal through a licensed facility is the standard, advanced decontamination protocols may be employed by trained personnel in specific circumstances. These methods aim to degrade the hazardous compound into less harmful substances.
-
Adsorption: Studies on related azole compounds have shown effective removal from aqueous solutions through adsorption onto materials like activated carbon or heavy oil fly ash (HOFA).[6] This can be a pre-treatment step to concentrate the waste.
-
Chemical Degradation: The Fenton reaction (using hydrogen peroxide and an iron catalyst) and UV photolysis have been shown to degrade azole fungicides, which share structural similarities.[7] These methods can break down the parent compound, although the toxicity of the resulting transformation products must be considered.[7]
Note: These experimental protocols should only be attempted by qualified chemists with a thorough understanding of the reaction mechanisms and potential hazards. A detailed risk assessment must be performed before undertaking any chemical treatment of this waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guidance is intended to provide a clear, procedural framework for the safe management and disposal of this compound. Always consult your institution's specific waste management policies and the manufacturer's Safety Data Sheet (SDS) before handling any hazardous chemical.
References
Personal protective equipment for handling 4-Chloro-1,2,5-oxadiazol-3-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-1,2,5-oxadiazol-3-amine was not available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds and general principles of laboratory safety. It is imperative to handle this compound with caution and to perform a thorough risk assessment before beginning any work.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The information is compiled from safety data for related oxadiazole, chloro-, and amine-containing compounds.
Hazard Summary
Based on analogous compounds, this compound is anticipated to be hazardous. The parent compound, 1,2,5-Oxadiazol-3-amine, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] The presence of a chloro- group may introduce additional toxicity.
Anticipated Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Specific target organ toxicity (single exposure): May cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect gloves prior to use. | To prevent skin contact and irritation.[4] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect eyes and face from splashes and dust.[1][5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5][6] Work in a certified chemical fume hood. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. | To protect skin and clothing from contamination. |
Experimental Protocol: Safe Handling Workflow
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational.
- Verify that an eyewash station and safety shower are accessible and unobstructed.[3][6]
- Prepare all necessary equipment and reagents before handling the compound.
- Designate a specific area within the fume hood for handling the compound.
2. Handling the Compound:
- Don all required PPE as specified in the table above.
- Carefully weigh the desired amount of the solid compound within the fume hood. Avoid creating dust.[3][7]
- If making a solution, add the solid to the solvent slowly.
- Keep the container tightly closed when not in use.[2][3][6]
3. Storage:
- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3][6]
- Keep the container tightly sealed.
4. Spill Response:
- In case of a small spill, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a suitable container for disposal.[2][7]
- For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Waste Disposal:
- Dispose of all waste, including contaminated PPE and empty containers, as hazardous waste in accordance with local, state, and federal regulations.[2][3][6]
- Do not mix with other waste streams.[8] Label the hazardous waste container clearly.[8]
Diagram: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Operational Plan: Spill Response
Immediate and appropriate action is crucial in the event of a spill. The following decision tree outlines the steps for a safe response.
Diagram: Spill Response Decision Tree
Caption: Decision-making process for responding to a chemical spill.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personal safety.
1. Waste Segregation:
- All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and reaction byproducts, must be collected as hazardous waste.[8]
- Do not mix this waste with other chemical waste streams to avoid potentially hazardous reactions.[8]
2. Containerization:
- Use a designated, compatible, and properly sealed container for all waste.[8]
- The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]
3. Collection and Disposal:
- Follow your institution's procedures for the collection and disposal of hazardous chemical waste. This is typically handled by the Environmental Health and Safety (EHS) department.
- Store the sealed waste container in a designated satellite accumulation area until it is collected.[8]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
